molecular formula C15H11NOS B1296373 2,5-Diphenyl-1,3-thiazol-4-ol CAS No. 59484-42-3

2,5-Diphenyl-1,3-thiazol-4-ol

Cat. No.: B1296373
CAS No.: 59484-42-3
M. Wt: 253.32 g/mol
InChI Key: HICCJUZMDNQOMI-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C15H11NOS and its molecular weight is 253.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 286663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICCJUZMDNQOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314635
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59484-42-3
Record name 59484-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Overview of Basic Properties and Potential Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core substituted with two phenyl groups and a hydroxyl group. The thiazole ring is a common scaffold in pharmacologically active molecules, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This technical guide provides a summary of the known basic properties of this compound, discusses general synthetic approaches, and explores potential areas of biological investigation based on the activities of structurally related compounds.

Core Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values. These properties are summarized in the table below. The presence of the hydroxyl group at the 4-position is expected to increase the polarity of the molecule and its capacity for hydrogen bonding, which may influence its solubility and interactions with biological targets.

PropertyValueSource
Molecular Formula C₁₅H₁₁NOS[1]
Molecular Weight 253.32 g/mol [1]
CAS Number 59484-42-3[1]
Predicted pKa 8.29 ± 0.20
Melting Point 210-212 °C
Predicted Boiling Point 442.4 ± 37.0 °C
Predicted Density 1.259 ± 0.06 g/cm³
Aqueous Solubility Data not available

Synthesis and Tautomerism

It is important for researchers to consider the potential for tautomerism in 4-hydroxythiazole systems. This compound can exist in equilibrium with its keto tautomer, 2,5-diphenyl-1,3-thiazolidin-4-one. The position of this equilibrium can be influenced by the solvent and the substitution pattern on the ring. The stability of these tautomers can significantly impact the compound's chemical reactivity and its interactions with biological systems.

Tautomerism This compound (Enol form) This compound (Enol form) 2,5-Diphenyl-1,3-thiazolidin-4-one (Keto form) 2,5-Diphenyl-1,3-thiazolidin-4-one (Keto form) This compound (Enol form)->2,5-Diphenyl-1,3-thiazolidin-4-one (Keto form) Equilibrium 2,5-Diphenyl-1,3-thiazolidin-4-one (Keto form)->this compound (Enol form)

Keto-enol tautomerism of this compound.

Potential Biological Activities: Inferences from Related Compounds

While no specific biological activity data for this compound has been found, the broader class of thiazole and thiadiazole derivatives exhibits a wide range of pharmacological effects. This suggests that the target compound could be a candidate for screening in several therapeutic areas.

  • Anticancer Activity: Numerous 2,5-disubstituted thiazole and 1,3,4-thiadiazole derivatives have been reported to possess anticancer properties.[2][4] For instance, some derivatives have shown inhibitory activity against various cancer cell lines, including breast and liver cancer.[2] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression.

  • Antimicrobial Activity: Thiazole-containing compounds are known for their antibacterial and antifungal activities.[1][5] Derivatives with different substitutions on the phenyl rings have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

  • Other Potential Activities: The thiazole nucleus is present in drugs with a wide array of applications, indicating that derivatives can interact with various biological targets. Other reported activities for thiazole derivatives include anti-inflammatory, antiviral, and antidiabetic effects.[1][3]

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the specific target compound are not available. However, the following provides a general workflow for the Hantzsch thiazole synthesis, which is a foundational method for constructing the thiazole ring. Researchers aiming to synthesize this compound may need to adapt this general procedure, potentially starting from a suitably substituted α-haloketone and a thioamide.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation Thioamide Thioamide Thioamide->Condensation Thiazole Derivative Thiazole Derivative Condensation->Thiazole Derivative

General workflow for Hantzsch thiazole synthesis.

Conclusion and Future Directions

This compound is a compound with a core structure that is prevalent in many biologically active molecules. While specific experimental data on its properties and synthesis are scarce, its structural similarity to other pharmacologically relevant thiazoles suggests it may hold potential for further investigation. Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Experimentally determining its physicochemical properties, including pKa and aqueous solubility.

  • Conducting broad biological screening to identify any potential antimicrobial, anticancer, or other therapeutic activities.

  • Investigating the tautomeric equilibrium and its influence on the compound's properties and biological activity.

The information provided in this guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development.

References

In-Depth Technical Guide: 2,5-Diphenyl-1,3-thiazol-4-ol (CAS: 59484-42-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This central scaffold is substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. The presence of the thiazole moiety, which is a structural component in numerous biologically active compounds, suggests potential applications in medicinal chemistry and material science. The phenyl groups contribute to the molecule's aromaticity and can influence its solubility and reactivity, while the hydroxyl group enhances its polarity and potential for hydrogen bonding.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueReference
CAS Number 59484-42-3N/A
Molecular Formula C₁₅H₁₁NOSN/A
Molecular Weight 253.32 g/mol N/A
Appearance Not specified in literatureN/A
Solubility Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the synthesis of similar thiazole derivatives is well-documented. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2,5-disubstituted-4-hydroxythiazoles, a variation of this method could be employed.

Reaction Scheme:

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_product Product Thioamide Thiobenzamide Reaction Base Solvent Thioamide->Reaction + AlphaHalo 2-bromo-1-phenylethanone AlphaHalo->Reaction + Product This compound Reaction->Product

Caption: Generalized Hantzsch synthesis for this compound.

General Experimental Protocol:

  • Dissolution of Thioamide: A thioamide (e.g., thiobenzamide) is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Addition of α-Haloketone: An α-haloketone (e.g., a derivative of 2-bromo-1-phenylethanone) is added to the solution.

  • Base-catalyzed Cyclization: A base (e.g., pyridine, triethylamine, or sodium carbonate) is added to facilitate the cyclization reaction.

  • Heating: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings. A signal for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Resonances for the carbon atoms of the thiazole ring and the two phenyl groups. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic bands for C=C and C=N stretching of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (253.32 m/z). Fragmentation patterns would likely involve the loss of fragments from the phenyl and thiazole rings.

Biological Activity and Potential Applications

The thiazole scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. While specific quantitative data for this compound is not available, related compounds have demonstrated significant potential in several areas.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol for Antimicrobial Screening (General):

  • Preparation of Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in appropriate culture media.

  • Preparation of Test Compound: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.

  • Well Diffusion Assay: Agar plates are inoculated with the microbial culture. Wells are made in the agar, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.

Antioxidant Activity

Many phenolic compounds, including those with a thiazole core, exhibit antioxidant properties. This activity is often attributed to their ability to scavenge free radicals.

Experimental Protocol for DPPH Radical Scavenging Assay (General):

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Preparation of Test Compound: The thiazole derivative is dissolved in methanol to prepare solutions of different concentrations.

  • Reaction: The test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer and Other Potential Activities

Derivatives of the thiazole family have also shown promise as anticancer, anti-inflammatory, and anticonvulsant agents. The specific mechanisms of action are diverse and depend on the overall structure of the molecule.

Signaling Pathways and Mechanism of Action

Due to the lack of specific studies on this compound, no definitive signaling pathways or mechanisms of action can be described. However, based on the activities of related compounds, potential mechanisms could involve the modulation of various cellular signaling cascades. For instance, as an antioxidant, it could influence pathways regulated by reactive oxygen species (ROS).

Potential_ROS_Modulation Thiazol This compound ROS Reactive Oxygen Species (ROS) Thiazol->ROS Scavenges CellularStress Cellular Stress ROS->CellularStress Induces Apoptosis Apoptosis CellularStress->Apoptosis Inflammation Inflammation CellularStress->Inflammation

Caption: Potential mechanism of action via ROS modulation.

Conclusion

This compound is a compound of interest due to its thiazole core structure, which is prevalent in many biologically active molecules. While specific experimental data for this particular compound is limited in the public domain, the known activities of related thiazole derivatives suggest its potential for further investigation in drug discovery and materials science. Future research should focus on developing a robust synthesis protocol, characterizing its physicochemical and spectroscopic properties, and conducting comprehensive biological evaluations to elucidate its specific mechanisms of action and therapeutic potential.

An In-depth Technical Guide to 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, synthesis, and potential properties of 2,5-Diphenyl-1,3-thiazol-4-ol. While this specific compound is not extensively documented in publicly available literature, this guide constructs a comprehensive profile by leveraging established synthetic methodologies, particularly the Hantzsch thiazole synthesis, and by drawing parallels with closely related thiazole derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel thiazole-based compounds for potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a five-membered thiazole ring substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the phenyl groups contributes to the compound's aromaticity and potential for π-π stacking interactions, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding.[1] These structural features are expected to influence its solubility, reactivity, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₅H₁₁NOS[1][2]
Molecular Weight 253.32 g/mol [2]
CAS Number 59484-42-3[1][2]
Appearance White to off-white solid (Predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in non-polar solvents (Predicted)Structural Analysis
SMILES O=C1SC(c2ccccc2)=NC1c1ccccc1[1]
InChI InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H[1]

Synthesis

The most plausible and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors would be a derivative of 2-bromo-2-phenylacetic acid and thiobenzamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound can be envisioned through the reaction of an α-halo carbonyl compound, specifically an ester or acid halide of 2-bromo-2-phenylacetic acid, with thiobenzamide.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thiobenzamide Thiobenzamide Reaction_Step1 Intermediate Formation Thiobenzamide->Reaction_Step1 Nucleophilic attack AlphaHalo 2-Bromo-2-phenylacetyl chloride AlphaHalo->Reaction_Step1 Thiazolol This compound Cyclization Cyclization & Dehydration Reaction_Step1->Cyclization Intramolecular Condensation Cyclization->Thiazolol

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the principles of the Hantzsch thiazole synthesis and may require optimization.

Materials:

  • 2-Bromo-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Thiobenzamide

  • Anhydrous ethanol

  • Pyridine

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Bromo-2-phenylacetyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-phenylacetic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Condensation and Cyclization: Dissolve thiobenzamide (1 equivalent) in anhydrous ethanol in a separate round-bottom flask. Cool the solution in an ice bath and slowly add a solution of 2-bromo-2-phenylacetyl chloride (1 equivalent) in anhydrous ethanol. After the addition is complete, add pyridine (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into a beaker containing ice water. A precipitate should form. Filter the solid, wash it with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.60Multiplet10HAromatic protons (2 x C₆H₅)
9.0 - 11.0Broad Singlet1H-OH (exchangeable with D₂O)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
115 - 135Aromatic carbons (C₆H₅)
140 - 150C5-phenyl attached carbon
155 - 165C2-phenyl attached carbon
160 - 170C4-OH
170 - 180C2 of thiazole ring

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
1600 - 1580Medium-StrongC=N stretch (thiazole ring)
1500 - 1400Medium-StrongAromatic C=C stretch
1250 - 1150StrongC-O stretch
700 - 650StrongC-S stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
253HighMolecular ion [M]⁺
225Moderate[M - CO]⁺
121High[C₆H₅CS]⁺
105Moderate[C₆H₅CO]⁺
77High[C₆H₅]⁺

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

The presence of the 4-hydroxy group is of particular interest, as hydroxylated aromatic compounds are often associated with antioxidant and radical scavenging activities. Furthermore, the overall structure bears some resemblance to inhibitors of certain enzymes where the heterocyclic ring can engage in key binding interactions.

Hypothetical Experimental Workflow for Biological Evaluation

Biological_Evaluation cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Anticancer Anticancer Screening (e.g., MTT assay) Purification->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays Anticancer->Enzyme_Inhibition If active Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Inhibition->Signaling_Pathway

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents an interesting, yet understudied, heterocyclic compound. Based on established chemical principles, its synthesis via the Hantzsch reaction is highly feasible. The structural features of this molecule, particularly the presence of a 4-hydroxythiazole core with diphenyl substitution, suggest a potential for interesting photophysical properties and a range of biological activities. This technical guide provides a foundational framework for the synthesis, characterization, and potential evaluation of this compound, encouraging further research into this and related compounds.

References

2,5-Diphenyl-1,3-thiazol-4-ol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological context of this compound. Given the specificity of this molecule, this paper also draws upon data from structurally related diphenyl-thiazole and diphenyl-thiadiazole derivatives to provide a broader context for its potential applications in research and drug development.

Physicochemical Properties

This compound is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the phenyl groups lends aromatic properties to the molecule, while the hydroxyl group increases its polarity.[1]

PropertyValueSource
Molecular Weight 253.32 g/mol [2][3]
Molecular Formula C₁₅H₁₁NOS[1][2][3]
CAS Number 59484-42-3[1][2]
Canonical SMILES c1ccc(cc1)c1c(nc(c2ccccc2)s1)O[1]
InChI Key InChI=1/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H[1]

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthesis pathway can be inferred from established methods for creating related thiazole derivatives. The Hantzsch thiazole synthesis and related cyclocondensation reactions are common approaches.

General Synthesis Workflow

The synthesis of a thiazole ring typically involves the reaction of a thioamide with an α-haloketone. For a 2,5-disubstituted thiazole, this can be adapted through a multi-component reaction. The following diagram illustrates a conceptual workflow for the synthesis of related thiazolidinone structures, which can serve as a basis for developing a specific protocol for the target molecule.

G Conceptual Synthesis Workflow for Thiazole Derivatives cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Amine (e.g., Aniline) D Schiff Base Formation A->D B Aldehyde (e.g., Benzaldehyde) B->D C Thioglycolic Acid E Cyclocondensation C->E D->E Reacts with F Thiazolidinone Core (e.g., 2,3-Diphenylthiazolidin-4-one) E->F Yields

Caption: Conceptual workflow for the synthesis of related thiazolidinone compounds.

Representative Experimental Protocol: Synthesis of 2,3-Diphenylthiazolidin-4-one

The following protocol for a related compound, 2,3-diphenylthiazolidin-4-one, is provided as a representative example of the methodologies employed for this class of molecules.[4]

  • Schiff Base Synthesis: Aniline is reacted with benzaldehyde in an appropriate solvent (e.g., ethanol) with an acid catalyst to yield the Schiff base, aniline N-benzylidene.[4]

  • Cyclization: The obtained Schiff base is then reacted with thioglycolic acid. This mixture is typically refluxed for several hours.[4]

  • Purification: After cooling, the reaction mixture is poured into an ice-cold solution, often containing a mild acid, to precipitate the product.[4]

  • Isolation and Crystallization: The resulting solid is filtered, washed (e.g., with water and ethanol), and then recrystallized from a suitable solvent like glacial acetic acid to obtain the purified 2,3-diphenylthiazolidin-4-one crystals.[4]

Biological and Pharmacological Context

While direct biological data for this compound is scarce, the broader family of thiazole, oxazoline, and thiadiazole derivatives exhibits a wide range of significant pharmacological activities. This suggests that the target compound could be a valuable scaffold for further investigation.

Known Activities of Related Compounds

Structurally similar compounds have been investigated for various therapeutic applications. The thiazole moiety is a key pharmacophore in many bioactive agents.[5][6]

Biological ActivityRelated Compound ClassExample / FindingSource
Anticancer 2,5-Diphenyl-1,3,4-thiadiazoleDerivatives act as Histone Deacetylase (HDAC) inhibitors, showing antiproliferative activity in tumor cell lines.[7][8]
Antifungal 2,5-Disubstituted-1,3,4-thiadiazoleCompounds exhibit significant fungicidal activity, particularly against Phytophthora infestans.[9]
Acaricidal 2,5-Diphenyl-1,3-oxazolineUsed as a scaffold for developing acaricides that act as chitin synthesis inhibitors.[10]
Antimicrobial Pyrazolyl-thiazole derivativesShowed good activity against various Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger.[11]
Anticonvulsant 2,5-Disubstituted-1,3,4-thiadiazoleCertain derivatives have shown significant anticonvulsant properties in preclinical models.[12]
Anti-inflammatory Thiazole derivativesVarious thiazole-containing compounds have demonstrated anti-inflammatory efficacy.[5]
Potential Signaling Pathway Involvement: HDAC Inhibition

Based on studies of 2,5-diphenyl-1,3,4-thiadiazole derivatives, a potential mechanism of action for related compounds could involve the inhibition of Histone Deacetylases (HDACs).[7][8] HDACs play a crucial role in gene expression by modifying chromatin structure. Their inhibition can lead to the reactivation of tumor suppressor genes.

G Conceptual Pathway: HDAC Inhibition by Thiazole Derivatives cluster_process Cellular Process cluster_drug Therapeutic Intervention cluster_outcome Outcome A HDAC Enzyme B Histone Proteins A->B Deacetylates G Histone Hyperacetylation A->G Leads to D Condensed Chromatin (Gene Silencing) B->D Compacts DNA into C DNA E Open Chromatin (Gene Expression) H Tumor Suppressor Gene Re-expression E->H Allows F Thiadiazole Derivative (HDAC Inhibitor) F->A Inhibits G->E Promotes I Apoptosis / Cell Cycle Arrest H->I Induces

Caption: Conceptual signaling pathway for HDAC inhibition by related thiadiazole compounds.

Conclusion and Future Directions

This compound is a distinct chemical entity whose full biological potential remains to be elucidated. Based on the extensive research into its structural analogs, it represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthesis protocol, followed by systematic screening for biological activities, particularly in the areas of oncology, and infectious and inflammatory diseases, to determine its specific mechanism of action and potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,5-Diphenyl-1,3-thiazol-4-ol, including its chemical identity, physicochemical properties, and relevant experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the thiazole moiety is significant, as this scaffold is found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

Synonyms: 4-Thiazolol, 2,5-Diphenyl-[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 59484-42-3[1][5][6]
Molecular Formula C₁₅H₁₁NOS[5][7]
Molecular Weight 253.32 g/mol [5][7]
Melting Point Not available[7]
Boiling Point Not available[7]
Density Not available[7]

Synthesis and Experimental Protocols

This protocol outlines the synthesis of a 2,4,5-trisubstituted thiazole derivative, which is analogous to the target compound.

Objective: To synthesize a substituted thiazole derivative via cyclocondensation.

Materials:

  • Substituted Thioamide (e.g., Thiobenzamide)

  • α-Haloketone (e.g., 2-Bromo-1-phenylethanone)

  • Ethanol (as solvent)

  • Sodium Bicarbonate (or a mild base)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add the α-haloketone (1.0 equivalent).

  • Reaction: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is redissolved in ethyl acetate. The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final thiazole derivative.

A general workflow for this synthesis is depicted in the diagram below.

G Diagram 1: General Experimental Workflow for Thiazole Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Dissolve Thioamide and α-Haloketone in Ethanol reflux Heat to Reflux (2-4h) Monitor by TLC reactants->reflux Heat evaporation Solvent Evaporation reflux->evaporation Cool extraction Extraction with Ethyl Acetate & Washes evaporation->extraction drying Drying and Filtration extraction->drying chromatography Column Chromatography drying->chromatography product Pure Thiazole Product chromatography->product

Diagram 1: General Experimental Workflow for Thiazole Synthesis

Biological Activity and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities.[3] While specific signaling pathways for this compound are not detailed, structurally related compounds offer insights into potential mechanisms of action. For instance, derivatives of the closely related 2,5-diphenyl-1,3,4-thiadiazole have been identified as potent Histone Deacetylase (HDAC) inhibitors with DNA binding affinity.[8][9]

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibiting HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.

The diagram below illustrates the general signaling pathway of HDAC inhibition in cancer therapy, a potential mechanism for compounds with a similar diaryl-heterocycle core.

G Diagram 2: Conceptual Signaling Pathway for HDAC Inhibition cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone_DeAc Deacetylated Histone (Condensed Chromatin) HDAC->Histone_DeAc Deacetylates Histone_Ac Acetylated Histone (Relaxed Chromatin) TSG_On Tumor Suppressor Genes (Transcription ON) Histone_Ac->TSG_On Allows Histone_DeAc->Histone_Ac Acetylation (HATs) TSG_Off Tumor Suppressor Genes (Transcription OFF) Histone_DeAc->TSG_Off Causes Apoptosis Cell Cycle Arrest & Apoptosis TSG_On->Apoptosis Induces Inhibitor Thiazole/Thiadiazole Derivative (HDAC Inhibitor) Inhibitor->HDAC Inhibits Normal_State Normal Gene Expression Cancer_State Cancer Progression Therapeutic_Effect Therapeutic Outcome

Diagram 2: Conceptual Signaling Pathway for HDAC Inhibition

This pathway highlights how an inhibitor, such as a 2,5-diphenyl-1,3,4-thiadiazole derivative, can block HDAC activity.[9] This action prevents the deacetylation of histones, maintaining a relaxed chromatin state that allows for the transcription of tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells.[8][9] Given the structural similarities, it is plausible that this compound or its derivatives could be explored for similar biological activities.

References

An In-depth Technical Guide on the Discovery and History of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core substituted with two phenyl groups and a hydroxyl group. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and known biological significance. While the initial discovery is rooted in the early explorations of thiazole chemistry, specific research on this compound has been sporadic. This document consolidates available information on its synthesis, physicochemical properties, and potential therapeutic applications, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Thiazole Ring - A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. Thiazole moieties are present in a diverse range of natural products, including vitamin B1 (thiamine), and numerous synthetic drugs with a broad spectrum of therapeutic activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2] The journey into the rich chemistry of thiazoles began in the late 19th century with the pioneering work of chemists like Arthur Hantzsch.

Discovery and Historical Synthesis

The direct historical account of the first synthesis of this compound is not prominently documented in a single landmark paper. Its discovery is intrinsically linked to the broader development of thiazole synthesis methodologies, most notably the Hantzsch thiazole synthesis, first described by Arthur Hantzsch and J.H. Weber in 1887.[3] This reaction, which involves the condensation of an α-haloketone with a thioamide, laid the foundational groundwork for the synthesis of a vast number of thiazole derivatives.

While the seminal 1887 paper by Hantzsch and Weber in Berichte der deutschen chemischen Gesellschaft focused on the fundamental reactions of thiazoles, it opened the door for subsequent explorations into variously substituted thiazole compounds.[3] The synthesis of 4-hydroxythiazole derivatives, a class to which this compound belongs, is a logical extension of this early work.

A plausible and historically relevant synthetic route to this compound involves the reaction of a substituted thioamide, specifically thiobenzamide, with an α-halo ester, such as an ethyl bromophenylacetate. This approach aligns with the general principles of the Hantzsch synthesis, adapted for the creation of the 4-hydroxy substitution pattern.

It is important to note the potential for tautomerism in this molecule. This compound can exist in equilibrium with its keto tautomer, 2,5-diphenylthiazolidin-4-one. The predominant form can be influenced by factors such as the solvent and the solid-state crystalline structure.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively compiled in a single source. However, based on its structure and data from related compounds, the following properties can be inferred and should be verified experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₁NOS
Molecular Weight 253.32 g/mol
Appearance Likely a crystalline solid
Melting Point Not consistently reported
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.
CAS Number 59484-42-3

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings. A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.
¹³C NMR Resonances for the carbon atoms of the thiazole ring and the two phenyl groups. The chemical shift of the carbon bearing the hydroxyl group (C4) would be characteristic.
IR Spectroscopy A broad absorption band corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (253.32 m/z). Fragmentation patterns would likely show the loss of fragments related to the phenyl and thiazole core.

Experimental Protocols

The following represents a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis methodology. Researchers should optimize reaction conditions for their specific laboratory settings.

Synthesis of this compound

Materials:

  • Thiobenzamide

  • Ethyl 2-bromo-2-phenylacetate

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of ethyl 2-bromo-2-phenylacetate. Subsequently, add a slight excess of a base (e.g., sodium bicarbonate) to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Relationship of Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Thiobenzamide Thiobenzamide Condensation Hantzsch-type Condensation Thiobenzamide->Condensation EthylBromo Ethyl 2-bromo-2-phenylacetate EthylBromo->Condensation Product This compound Condensation->Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the broader class of thiazole derivatives has been extensively studied for various therapeutic applications. Based on the activities of structurally related compounds, potential areas of interest for this molecule include:

  • Anti-inflammatory Activity: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[4] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

  • Anticancer Activity: The thiazole scaffold is present in several anticancer drugs.[5] Derivatives have been shown to inhibit various kinases, interfere with microtubule dynamics, or induce apoptosis in cancer cells.

  • Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents. Their mechanisms can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[2]

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A potential starting point for investigation would be to screen the compound against a panel of kinases and inflammatory enzymes.

Future Directions

The study of this compound presents several opportunities for future research:

  • Definitive Synthesis and Characterization: A thorough study to optimize the synthesis of this compound and fully characterize it using modern analytical techniques is warranted.

  • Exploration of Biological Activities: A comprehensive screening of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, could reveal its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the phenyl rings could provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

  • Investigation of Signaling Pathways: Should biological activity be identified, further studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a molecule with historical roots in the foundational discoveries of thiazole chemistry. While its specific investigation has been limited, its structural features suggest potential for interesting biological activities. This guide provides a consolidated resource for researchers, outlining its historical context, a plausible synthetic approach, and potential avenues for future investigation. Further exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

Spectroscopic data for 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Diphenyl-1,3-thiazol-4-ol

Preamble: The Challenge of a Tautomeric System

The analytical characterization of this compound presents a fascinating case study in heterocyclic chemistry. While direct, published spectroscopic data for this specific molecule is not abundant in readily accessible literature, a comprehensive understanding can be constructed from foundational spectroscopic principles and data from analogous structures. The central challenge and most critical feature of this molecule is its existence within a tautomeric equilibrium.

This guide provides researchers, scientists, and drug development professionals with a predictive framework and robust experimental protocols for the complete spectroscopic elucidation of this compound. We will navigate the complexities introduced by its keto-enol tautomerism, offering insights into expected spectral features and the experimental design required to confirm them.

The Keto-Enol Tautomerism of this compound

Before delving into specific spectroscopic techniques, it is imperative to understand the dynamic nature of the target molecule. 4-hydroxythiazoles exist in a rapid equilibrium between the enol form (this compound) and the keto form (2,5-Diphenyl-1,3-thiazolidin-4-one).[1][2][3] This equilibrium is not static; its position is highly sensitive to the molecule's environment, particularly the solvent polarity and the physical state (solid vs. solution).[1][4]

The keto form is often favored in the crystal state and in polar solutions, while the enol form may be more prevalent in the gas phase or non-polar solvents.[1] Therefore, any spectroscopic data acquired must be interpreted with the understanding that it may represent one tautomer, or a mixture of both.

Tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (2,5-Diphenyl-1,3-thiazolidin-4-one) Enol Structure of Enol Form Keto Structure of Keto Form Enol->Keto Equilibrium (⇌) caption Keto-Enol Tautomeric Equilibrium.

Caption: Tautomeric equilibrium between the enol and keto forms.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful first-line technique for identifying the dominant tautomeric form due to its sensitivity to specific functional groups. The key distinction lies in the presence of either a hydroxyl (-OH) group or a carbonyl (C=O) group.

Vibrational Mode Expected Wavenumber (cm⁻¹) (Enol Form) Expected Wavenumber (cm⁻¹) (Keto Form) Rationale & Causality
O-H Stretch ~3400-3200 (broad)AbsentThe broad peak is characteristic of a hydrogen-bonded hydroxyl group, which is the defining feature of the enol tautomer.
C=O Stretch Absent~1700-1670 (strong)A strong, sharp absorption in this region is an unambiguous indicator of the carbonyl group in the keto tautomer. Data from related thiazolidin-4-ones confirm this range.[5][6][7]
C=N Stretch ~1620-1580Present, but may be obscuredThe thiazole ring's C=N bond is present in both forms, though its environment changes.
C=C Stretch (Aromatic) ~1600-1450~1600-1450Both tautomers contain two phenyl rings, which will produce characteristic absorptions in this region.[8]
C-H Stretch (Aromatic) ~3100-3000~3100-3000Aromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[8]
C-H Stretch (Aliphatic) Absent~2980-2850The keto form possesses a saturated CH group at the C5 position, which would give rise to these signals.

Experimental Insight: The choice of sampling method is critical. For solid-state analysis (KBr pellet or ATR), the spectrum will reflect the favored tautomer in the crystal lattice. For solution-state analysis, running spectra in solvents of differing polarity (e.g., chloroform vs. DMSO) can reveal shifts in the tautomeric equilibrium, evidenced by the appearance or disappearance of the C=O or O-H bands.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, capable of distinguishing between tautomers and even quantifying their ratio in a given solvent.

¹H NMR Spectroscopy
Proton Signal Predicted δ (ppm) (Enol Form) Predicted δ (ppm) (Keto Form) Rationale & Causality
OH ~9.0-11.0 (broad singlet)AbsentThe acidic enolic proton is often broad and downfield. Its chemical shift can be highly dependent on solvent and concentration.
CH (C5 position) Absent~4.5-5.5 (singlet)The appearance of a signal in the aliphatic region is a key marker for the keto tautomer.
Aromatic H's ~7.2-8.0 (multiplets)~7.2-8.0 (multiplets)The signals from the 10 protons on the two phenyl rings will dominate this region in both forms. The specific splitting patterns may differ slightly due to the different electronic environments of the heterocyclic ring.[9]
¹³C NMR Spectroscopy
Carbon Signal Predicted δ (ppm) (Enol Form) Predicted δ (ppm) (Keto Form) Rationale & Causality
C=O (C4) Absent~170-175The carbonyl carbon resonance is a definitive signal for the keto form. Data from similar thiazolidinones supports this chemical shift range.[7]
C-OH (C4) ~150-160AbsentThe enolic carbon (C4) bearing the hydroxyl group is expected to be significantly downfield due to deshielding by the oxygen atom.
C=N (C2) ~165-170~160-165The C2 carbon, attached to sulfur and nitrogen and a phenyl group, will be downfield in both tautomers.
C-S (C5) ~130-140~50-60This is a critical distinguishing signal. In the enol form, C5 is part of a double bond (sp² hybridized), resulting in a downfield chemical shift. In the keto form, it is a saturated carbon (sp³ hybridized), appearing much further upfield.
Aromatic C's ~125-140~125-140A series of signals corresponding to the phenyl ring carbons will be present in both spectra.

Predicted Mass Spectrometry (MS)

Mass spectrometry will primarily provide information on the molecular weight and fragmentation pattern. Since the keto and enol forms are isomers, they will have the identical molecular weight.

  • Molecular Ion (M⁺•): Both tautomers will exhibit a molecular ion peak corresponding to the molecular formula C₁₅H₁₁NOS. The expected m/z value for the monoisotopic mass is approximately 253.06.

  • Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns may show subtle differences, but common fragments are expected. Key fragmentations would likely involve the loss of CO (from the keto form) or CHO (from the enol form), and cleavages yielding phenyl cations (m/z = 77) and benzonitrile-related fragments.

Experimental Protocols: A Self-Validating Workflow

To generate reliable and comprehensive data, a structured experimental approach is necessary.

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize or Procure This compound IR FT-IR Spectroscopy (ATR, Solid & Solution) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, in CDCl₃ & DMSO-d₆) IR->NMR MS High-Resolution MS (ESI or EI) NMR->MS Data Correlate Spectral Data MS->Data Tautomer Identify Dominant Tautomer(s) and Characterize Structure Data->Tautomer caption Workflow for Spectroscopic Characterization.

Caption: A logical workflow for the complete spectroscopic analysis.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the dominant tautomer in solid and solution states.

  • Solid-State Analysis (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan.

    • Place a small, solvent-free sample of the compound directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Analyze for the presence of a strong C=O band (~1700 cm⁻¹) or a broad O-H band (~3300 cm⁻¹).

  • Solution-State Analysis:

    • Prepare dilute solutions of the compound in a non-polar solvent (e.g., Chloroform) and a polar aprotic solvent (e.g., DMSO).

    • Acquire spectra using a liquid transmission cell.

    • Compare the resulting spectra to observe any shifts in the tautomeric equilibrium.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural confirmation of the tautomer(s) present in solution.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent.

    • Recommended solvents: Chloroform-d (CDCl₃) to favor the enol form and DMSO-d₆ to favor the keto form. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Pay close attention to the 4.5-5.5 ppm region for the C5-H of the keto form and the >9 ppm region for the O-H of the enol form.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Identify the key signals for C4 and C5 to confirm the tautomeric form(s) as detailed in the table above.

  • Advanced NMR (Optional but Recommended):

    • Run 2D NMR experiments like HSQC and HMBC to definitively assign all proton and carbon signals and confirm connectivity.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and study fragmentation.

  • Methodology:

    • Use Electrospray Ionization (ESI) for a soft ionization method that will likely preserve the molecular ion.

    • Dissolve a micro-sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer.

    • Acquire the spectrum and determine the accurate mass of the molecular ion peak.

    • Compare the measured accurate mass with the theoretical mass for C₁₅H₁₁NOS to confirm the elemental formula.

Conclusion

The spectroscopic characterization of this compound is a prime example of how fundamental chemical principles must guide analytical strategy. By anticipating the central role of keto-enol tautomerism, a researcher can design a multi-faceted spectroscopic approach. The combined application of IR, NMR, and MS, particularly with solvent-dependent studies, will not only confirm the compound's identity but also provide a rich understanding of its dynamic structural nature. This guide serves as a robust framework for achieving that comprehensive characterization.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 2,5-diphenyl-1,3-thiazol-4-ol. Due to the absence of published experimental spectra for this specific molecule, this document outlines a plausible synthetic route via the Hantzsch thiazole synthesis and presents predicted NMR data based on analogous structures and established spectroscopic principles. Furthermore, detailed experimental protocols for the synthesis and subsequent NMR analysis are provided to facilitate further research and verification.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of similar heterocyclic systems and the expected electronic effects of the phenyl and hydroxyl substituents on the thiazole core.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be dominated by signals from the two phenyl rings and the hydroxyl proton. The chemical shifts are referenced to a standard internal solvent peak.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Phenyl H (ortho, C2-Ph)7.8 - 8.0Doublet7-8
Phenyl H (meta, para, C2-Ph)7.3 - 7.5Multiplet
Phenyl H (ortho, C5-Ph)7.5 - 7.7Doublet7-8
Phenyl H (meta, para, C5-Ph)7.2 - 7.4Multiplet
OH9.0 - 11.0Singlet (broad)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the thiazole ring carbons and the two phenyl rings.

Carbon Predicted Chemical Shift (ppm)
C2 (Thiazole)160 - 165
C4 (Thiazole)145 - 150
C5 (Thiazole)130 - 135
C (ipso, C2-Ph)130 - 135
C (ortho, C2-Ph)125 - 128
C (meta, C2-Ph)128 - 130
C (para, C2-Ph)129 - 132
C (ipso, C5-Ph)128 - 132
C (ortho, C5-Ph)126 - 129
C (meta, C5-Ph)128 - 130
C (para, C5-Ph)127 - 130

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and NMR characterization of this compound.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings from α-haloketones and thioamides.[1][2][3]

Materials:

  • 2-bromo-1-phenylethanone

  • Thiobenzamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Add 2-bromo-1-phenylethanone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated product, this compound, is then collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

NMR Sample Preparation and Analysis

A standard protocol for the NMR analysis of small organic molecules should be followed.[4]

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of DMSO-d₆.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. A standard pulse program (e.g., zg30) can be used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of around 220 ppm is appropriate. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a high-quality spectrum.

  • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants of the observed resonances.

Visualizations

Proposed Synthetic and Analytical Workflow

The following diagram illustrates the proposed workflow for the synthesis and subsequent NMR analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (2-bromo-1-phenylethanone, Thiobenzamide) reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction 1 workup Workup (Neutralization, Filtration) reaction->workup 2 purification Purification (Recrystallization) workup->purification 3 product This compound purification->product 4 sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep nmr_acq NMR Acquisition (1H and 13C Spectra) sample_prep->nmr_acq A data_proc Data Processing (FT, Phasing, Referencing) nmr_acq->data_proc B spectral_analysis Spectral Analysis (Chemical Shifts, Couplings) data_proc->spectral_analysis C final_data Predicted NMR Data Tables spectral_analysis->final_data D

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Mass Spectrometry of 2,5-Diphenyl-1,3-thiazol-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2,5-Diphenyl-1,3-thiazol-4-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on predicting its fragmentation patterns based on established principles of mass spectrometry and the known behavior of its constituent functional groups. It also outlines a general experimental protocol for its analysis, intended to serve as a foundational resource for researchers.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the thiazole ring and its substituents. The predicted data is summarized in Table 1.

Predicted Fragment m/z (Da) Proposed Structure Fragmentation Pathway
Molecular Ion [M]̇⁺267C₁₅H₁₁NOS⁺Electron ionization of the parent molecule.
[M-H]⁺266C₁₅H₁₀NOS⁺Loss of a hydrogen radical from the hydroxyl group.
[M-CO]̇⁺239C₁₄H₁₁NS⁺Loss of carbon monoxide from the thiazole ring.
[M-CHO]⁺238C₁₄H₁₀NS⁺Loss of a formyl radical.
Benzoyl Cation105C₇H₅O⁺Cleavage of the bond between the phenyl group and the thiazole ring.
Phenyl Cation77C₆H₅⁺Fragmentation of the benzoyl cation or direct cleavage from the thiazole ring.
Thiophenyl Cation109C₆H₅S⁺Cleavage involving the sulfur-containing part of the thiazole ring.

Table 1: Predicted m/z values and corresponding fragment ions for this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the thiazole core and its phenyl and hydroxyl substituents. Aromatic alcohols are known to exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom from the hydroxyl group and cleavage of the ring structure. Similarly, phenyl-substituted heterocycles often show fragmentation patterns dominated by the stable phenyl cation and related structures.

The proposed fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M This compound (m/z = 267) F1 [M-H]⁺ (m/z = 266) M->F1 - H• F2 [M-CO]̇⁺ (m/z = 239) M->F2 - CO F3 Benzoyl Cation (m/z = 105) M->F3 Ring Cleavage F5 Thiophenyl Cation (m/z = 109) M->F5 Ring Cleavage F4 Phenyl Cation (m/z = 77) F3->F4 - CO

Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of small organic molecules by mass spectrometry can be adapted. This protocol is suitable for obtaining both low-resolution and high-resolution mass spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Dissolution: Dissolve the solid this compound sample in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.[1]

  • Dilution: For electrospray ionization (ESI), further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[1]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[2]

  • Vials: Transfer the filtered sample into an appropriate autosampler vial, preferably glass, especially when using chlorinated solvents or acetonitrile.[3]

Mass Spectrometry Analysis

The following are general starting conditions for ESI-MS analysis. Optimization will be necessary to achieve the best results.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 300 - 400 °C
Nebulizer Gas (N₂) Flow 5 - 10 L/hr
Drying Gas (N₂) Flow 600 - 800 L/hr
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 50 - 500
Collision Energy (for MS/MS) Ramped from 10 to 40 eV

Table 2: General instrumental parameters for ESI-MS analysis.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a logical workflow, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation SP1 Dissolve Sample (1 mg/mL) SP2 Dilute for Analysis (1-10 µg/mL) SP1->SP2 SP3 Filter Sample (0.22 µm filter) SP2->SP3 MA2 Sample Injection & Ionization (ESI) SP3->MA2 MA1 Instrument Calibration MA1->MA2 MA3 Full Scan MS MA2->MA3 MA4 Tandem MS (MS/MS) of Precursor Ion MA3->MA4 DI1 Determine Molecular Weight MA4->DI1 DI2 Identify Fragment Ions DI1->DI2 DI3 Propose Fragmentation Pathway DI2->DI3 DI4 Confirm Structure DI3->DI4

General workflow for mass spectrometric analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and the general experimental protocol serve as a starting point for researchers. It is crucial to note that these are predictions and that experimental verification is necessary to confirm the exact fragmentation pathways and to optimize analytical methods for this compound. The provided workflows and diagrams offer a structured approach to the analysis and interpretation of mass spectrometry data for this and structurally related molecules.

References

Infrared Spectroscopic Analysis of 2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 2,5-Diphenyl-1,3-thiazol-4-ol. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document synthesizes data from analogous thiazole derivatives and related heterocyclic systems to predict and interpret its vibrational spectrum. This guide also outlines a standard experimental protocol for acquiring an IR spectrum and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups: the thiazole ring, the two phenyl substituents, and the hydroxyl group. The precise wavenumber of each absorption is influenced by the electronic and steric effects of the surrounding molecular structure. Based on published data for similar compounds, the expected IR absorption bands are summarized in Table 1.[1][2][3] The molecule can exist in tautomeric forms, with the keto form being 2,5-diphenylthiazolidin-4-one. The presence of the hydroxyl group in this compound suggests that the enol form is being considered. The table below focuses on the characteristic bands of this enol tautomer and the thiazole core.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchingHydroxyl group (-OH)3400 - 3200Broad, Medium to Strong
C-H Stretching (Aromatic)Phenyl rings3100 - 3000Medium to Weak
C=N StretchingThiazole ring1634 - 1612Medium
C=C Stretching (Aromatic)Phenyl rings1600 - 1450Medium to Strong (multiple bands)
C=C StretchingThiazole ring~1570Medium
C-O StretchingC-OH1260 - 1000Strong
C-S StretchingThiazole ring700 - 600Weak to Medium
C-H Out-of-plane BendingPhenyl rings900 - 675Strong

Experimental Protocol for Infrared Spectroscopy

To obtain a high-quality infrared spectrum of this compound, the following experimental protocol is recommended.

Objective: To acquire the infrared absorption spectrum of solid this compound in the range of 4000-400 cm⁻¹.

Materials and Equipment:

  • This compound (solid, high purity)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder for KBr pellets

  • Spatula and weighing paper

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogeneous.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Position the sample holder in the beam path of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Spectroscopic Workflow and Molecular Vibrations

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected vibrational modes of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ir_acq FTIR Spectrum Acquisition purification->ir_acq nmr_acq NMR Spectrum Acquisition (¹H, ¹³C) purification->nmr_acq ms_acq Mass Spectrum Acquisition purification->ms_acq ir_interp IR Spectrum Interpretation ir_acq->ir_interp nmr_interp NMR Spectrum Interpretation nmr_acq->nmr_interp ms_interp Mass Spectrum Interpretation ms_acq->ms_interp structure_confirm Structure Confirmation ir_interp->structure_confirm nmr_interp->structure_confirm ms_interp->structure_confirm Molecular_Vibrations cluster_groups Key Functional Groups & Vibrations molecule This compound hydroxyl Hydroxyl (-OH) ~3300 cm⁻¹ (stretch) molecule->hydroxyl has phenyl Phenyl Rings ~3050 cm⁻¹ (C-H stretch) ~1600-1450 cm⁻¹ (C=C stretch) molecule->phenyl has thiazole Thiazole Ring ~1620 cm⁻¹ (C=N stretch) ~1570 cm⁻¹ (C=C stretch) ~650 cm⁻¹ (C-S stretch) molecule->thiazole has

References

Physical and chemical properties of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2,5-Diphenyl-1,3-thiazol-4-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₁NOS.[1] It features a central thiazole ring substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4. This substitution pattern significantly influences its chemical reactivity, solubility, and potential for biological interactions. The presence of both phenyl groups contributes to the molecule's aromaticity and hydrophobicity, while the hydroxyl group introduces a polar site capable of hydrogen bonding.[1]

A crucial aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 2,5-diphenyl-1,3-thiazolidin-4-one. This phenomenon is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen, such as in 2-hydroxypyridine/2-pyridone systems.[2][3] The equilibrium between the enol (hydroxyl) and keto (oxo) forms is influenced by factors such as the solvent's polarity, with polar solvents often favoring the keto tautomer.[2][4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative physical properties for this compound are not widely reported in the literature, with many databases listing values as "not available."[5][6] However, data for the structurally similar compound 2-phenyl-1,3-thiazol-4-ol is available and can provide an estimate.

PropertyValueReference
Molecular Formula C₁₅H₁₁NOS[1]
Molecular Weight 253.32 g/mol [1]
CAS Number 59484-42-3[7]
Melting Point Not Available[5][6]
Boiling Point Not Available[5][6]
Predicted Melting Point (for 2-phenyl-1,3-thiazol-4-ol) 119-121 °C[8]
Predicted Boiling Point (for 2-phenyl-1,3-thiazol-4-ol) 351.7 °C at 760 mmHg[8]

Synthesis Methodology

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be 2-bromo-2-phenylacetophenone and thiobenzamide. The general workflow for this synthesis is outlined below.

synthesis_workflow start Start Materials: - 2-bromo-2-phenylacetophenone - Thiobenzamide - Solvent (e.g., Ethanol) reaction Reaction: - Hantzsch Thiazole Synthesis - Reflux with stirring start->reaction workup Work-up: - Cool reaction mixture - Neutralize with base (e.g., NaHCO₃) - Filter the precipitate reaction->workup purification Purification: - Recrystallization from a suitable solvent (e.g., Ethanol/Water) workup->purification characterization Characterization: - Melting Point Determination - TLC - Spectroscopic Analysis (NMR, IR, MS) purification->characterization caption Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-phenylacetophenone (1 equivalent) and thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound by determining its melting point and analyzing it using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

Spectroscopic Technique Predicted Characteristic Signals
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the two phenyl rings. - OH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. This signal may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the downfield region (δ 120-150 ppm). - Thiazole Ring Carbons: Signals for C2, C4, and C5 of the thiazole ring would appear in the aromatic region, with the carbon bearing the hydroxyl group (C4) and the carbon between the heteroatoms (C2) expected at lower fields.[13]
IR Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=N Stretch: A characteristic absorption band around 1600-1650 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region. - C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): A prominent peak at m/z = 253.32, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of functional groups and cleavage of the thiazole ring.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Acidity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base.

  • Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, with the substitution pattern influenced by the thiazole ring.

  • Reactions of the Thiazole Ring: The thiazole ring itself can participate in various chemical transformations, although it is generally stable due to its aromatic character.

  • Tautomerism: As previously discussed, the keto-enol tautomerism is a key aspect of its chemical behavior, influencing its reactivity in different chemical environments.

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, the broader class of thiazole derivatives is well-known for a wide range of pharmacological activities.[14][15][16] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Potential biological activities include:

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[14]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents.[17][18]

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO-B), which is relevant in the context of neurodegenerative diseases.[19]

  • Antioxidant Activity: Some thiazole derivatives have been reported to possess antioxidant properties.[19]

Given the diverse biological roles of thiazoles, this compound and its derivatives represent promising candidates for further investigation in drug discovery programs.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Elucidating such interactions would require dedicated biological and pharmacological studies.

Conclusion

This compound is a fascinating heterocyclic compound with potential for various applications, particularly in medicinal chemistry. Its synthesis can likely be achieved through the well-established Hantzsch thiazole synthesis. A key feature of this molecule is its tautomeric equilibrium with the corresponding keto form, which significantly impacts its physical and chemical properties. While direct experimental data for this specific compound is scarce, predictions based on structurally related molecules provide a solid foundation for future research. The broad spectrum of biological activities associated with the thiazole scaffold makes this compound a compelling target for further investigation and development. Future studies should focus on optimizing its synthesis, thoroughly characterizing its physical and spectroscopic properties, and exploring its biological activities and potential mechanisms of action.

References

Solubility Profile of 2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core substituted with two phenyl groups and a hydroxyl group. Understanding its solubility in various solvents is crucial for its application in medicinal chemistry, materials science, and other research areas, as solubility profoundly impacts reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the expected solubility of this compound, alongside a detailed experimental protocol for its quantitative determination.

Molecular Structure and Solubility Prediction

The molecular structure of this compound contains both polar and nonpolar moieties, which dictates its solubility behavior. The two phenyl groups are nonpolar and will favor dissolution in nonpolar solvents. Conversely, the hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, suggesting solubility in polar solvents.[1] The thiazole ring itself possesses some degree of polarity due to the presence of nitrogen and sulfur heteroatoms.

The overall solubility in a given solvent will be a balance between these competing factors. It is anticipated that the large nonpolar surface area of the two phenyl rings will significantly influence its solubility profile, likely making it more soluble in organic solvents than in water.

Qualitative Solubility Profile

The expected solubility of this compound in different classes of solvents is summarized in the table below. This is a predictive assessment based on chemical principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl group can form hydrogen bonds with protic solvents. However, the large nonpolar phenyl groups are expected to significantly limit solubility, especially in water. Solubility is likely to be higher in alcohols compared to water.[2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar thiazole ring and hydroxyl group, while also being able to solvate the nonpolar phenyl groups to some extent. DMSO and DMF are often good solvents for compounds with mixed polarity.
Nonpolar Hexane, Toluene, DichloromethaneModerate to HighThe two phenyl groups provide significant nonpolar character, which should lead to good solubility in nonpolar and weakly polar organic solvents due to favorable van der Waals interactions.[4][5]
Acidic/Basic (aq.) Dilute HCl, Dilute NaOHLikely InsolubleThe hydroxyl group on the thiazole ring is weakly acidic (phenolic-like), but significant protonation or deprotonation to form a soluble salt in dilute aqueous acid or base is not expected to be substantial.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7] The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents of interest

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 72 hours. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[8]

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a pipette.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

      • Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent used. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Analysis:

    • Accurately dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the unknown sample.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter or Centrifuge F->G H Dilute sample G->H I Quantify concentration (e.g., HPLC) H->I J Calculate solubility I->J

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While quantitative solubility data for this compound is not currently published, a qualitative assessment based on its chemical structure provides valuable guidance for researchers. The presence of both significant nonpolar (two phenyl rings) and polar (hydroxyl group) features suggests a complex solubility profile with likely moderate to high solubility in many common organic solvents and limited solubility in water. For precise applications, it is highly recommended that the solubility be determined experimentally using a standardized protocol such as the shake-flask method detailed in this guide. This will ensure accurate and reliable data for any research or development endeavor involving this compound.

References

An In-Depth Technical Guide to the Predicted Biological Activity of 2,5-Diphenyl-1,3-thiazol-4-ol: A Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

While specific experimental data on 2,5-Diphenyl-1,3-thiazol-4-ol is not extensively documented in publicly available literature, its chemical architecture provides a robust foundation for predicting its biological activities. This guide leverages the well-established pharmacological profile of the thiazole scaffold and its derivatives to forecast the therapeutic potential of this specific molecule. The thiazole ring is a privileged pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological effects.[1] The presence of two phenyl groups on the thiazole core of the target molecule suggests significant potential for interactions with biological targets through hydrophobic and aromatic interactions. This whitepaper will explore the predicted anticancer, anti-inflammatory, and antimicrobial activities of this compound, detailing potential mechanisms of action, and providing validated experimental protocols for empirical testing.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental building block in the development of therapeutic agents.[2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile scaffold for interacting with a multitude of biological targets.[4] Thiazole-containing compounds are recognized for a vast range of activities including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant effects.[1][5]

Structural Features of this compound

The subject of this guide, this compound, possesses key structural motifs that inform its predicted bioactivity:

  • Thiazole Core: The central heterocyclic ring is a known pharmacophore associated with diverse biological activities.

  • Diphenyl Substitution: Two phenyl rings at positions 2 and 5 contribute to the molecule's lipophilicity, potentially enhancing cell membrane permeability and enabling π-π stacking interactions with enzyme or receptor targets.

  • 4-ol (Hydroxy) Group: This group can participate in hydrogen bonding. Critically, it exists in tautomeric equilibrium with its keto form, 2,5-Diphenyl-1,3-thiazolidin-4-one. This keto-enol tautomerism can significantly influence the molecule's binding modes and overall pharmacological profile.

Caption: Tautomeric forms of the core structure.

Predicted Anticancer Activity

The thiazole scaffold is a component of approved anticancer drugs like Dasatinib and has been extensively investigated for its antiproliferative properties.[4] Thiazole derivatives can exert anticancer effects through numerous mechanisms, making this a primary area of predicted activity for this compound.[4][6]

Rationale and Potential Mechanisms of Action

The rationale for predicting anticancer activity stems from the established ability of thiazole derivatives to interact with key oncogenic pathways.[6][7]

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding pocket of kinases. The phenyl groups of the target molecule could favorably interact with hydrophobic regions within these pockets, potentially inhibiting crucial signaling kinases like those in the PI3K/Akt/mTOR pathway.

  • Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[6] This can be achieved by modulating the expression of pro- and anti-apoptotic proteins or by disrupting signaling pathways that promote cell survival.[4]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. The rigid, planar structure of the thiazole ring combined with its bulky phenyl substituents could allow it to bind to tubulin, preventing polymerization and inducing mitotic arrest.

  • Inhibition of FoxM1: Some thiazole-containing antibiotics have been found to inhibit the Forkhead box protein M1 (FoxM1), a transcription factor overexpressed in many cancers that is crucial for cell proliferation.[8] This inhibition is linked to the activity of proteasome inhibitors.[8]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Predicted Action of This compound Inhibitor->Akt INHIBITION

Caption: Potential inhibition point in the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method to screen for the direct cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[9]

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[9]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Data Presentation: Predicted Cytotoxicity
Cell LineCompoundPredicted IC₅₀ (µM)
MCF-7 (Breast Cancer)This compound2.5 - 15
HepG2 (Liver Cancer)This compound5 - 25
A549 (Lung Cancer)This compound7 - 30

Predicted Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in inflammatory pathways.[10][11]

Rationale and Potential Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: The enzymes COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[12] Some thiazole derivatives have shown the ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a primary target for anti-inflammatory drugs.[11][13]

  • Lipoxygenase (LOX) Inhibition: LOX enzymes convert arachidonic acid into leukotrienes, another class of inflammatory mediators.[12] The ability to inhibit 5-LOX is a desirable property for an anti-inflammatory agent, and this activity has been reported for thiazole-based compounds.[11]

  • Inhibition of Nitric Oxide Synthase (iNOS): During inflammation, the iNOS enzyme produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. Thiazole derivatives have been investigated as potential iNOS inhibitors, thereby reducing the inflammatory response.[14]

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs COX_Inhibitor Predicted Inhibition by This compound COX_Inhibitor->COX LTs Leukotrienes (Inflammation) LOX->LTs LOX_Inhibitor Predicted Inhibition by This compound LOX_Inhibitor->LOX

Caption: Inhibition points in the arachidonic acid cascade.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1-2 hours with various concentrations of this compound (e.g., 1-100 µM).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide is unstable and rapidly converts to nitrite in the culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Predicted NO Inhibition
CompoundConcentration (µM)Predicted NO Inhibition (%)
This compound1015 - 30%
This compound2535 - 50%
This compound5055 - 75%

Predicted Antimicrobial Activity

The thiazole moiety is a critical component of many antimicrobial agents, and its derivatives have shown broad-spectrum activity against bacteria and fungi.[15][16] The development of new antimicrobial drugs is a global health priority due to rising resistance.[16]

Rationale and Potential Mechanisms of Action
  • DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and a well-established target for antibiotics. Some thiazole derivatives have been identified as potential DNA gyrase inhibitors.[16][17]

  • Cell Membrane Disruption: Due to their amphiphilic nature, some thiazole derivatives can embed themselves in the cell membranes of microbes, disrupting membrane integrity and leading to cell death.[15] The lipophilic phenyl groups of the target compound could facilitate this mechanism.

  • Enzyme Inhibition: Thiazoles can inhibit other essential microbial enzymes involved in metabolic pathways, such as MurB, which is involved in peptidoglycan synthesis.[17]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound inoculate Inoculate Wells of 96-Well Plate prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compound: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Preparation of Inoculum: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Predicted Antimicrobial Activity
MicroorganismStrain TypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Candida albicansFungus16 - 64

Conclusion and Future Perspectives

Based on a comprehensive analysis of its structural components, this compound is predicted to be a biologically active molecule with significant potential in oncology, inflammation, and infectious diseases. The thiazole core, augmented by two phenyl substituents, creates a promising scaffold for interacting with various biological targets.

The predictions and protocols outlined in this guide serve as a foundational framework for the empirical investigation of this compound. The immediate next steps should involve the synthesis and chemical characterization of this compound, followed by systematic in vitro screening using the assays described herein. Positive results would warrant further investigation into specific mechanisms of action, structure-activity relationship (SAR) studies through the synthesis of analogs, and eventual progression to in vivo models to assess efficacy and safety.

References

Potential Research Areas for 2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diphenyl-1,3-thiazol-4-ol scaffold represents a promising, yet underexplored, area for therapeutic innovation. While direct research on this specific molecule is limited, extensive studies on structurally similar 2,5-disubstituted thiazole and 1,3,4-thiadiazole derivatives have revealed a wide spectrum of biological activities. This technical guide synthesizes the available data on these related compounds to illuminate high-potential research avenues for this compound. Key areas of interest include oncology, inflammation, and infectious diseases. This document provides a comprehensive overview of potential biological targets, suggested experimental protocols, and quantitative data from analogous compounds to guide future research and development efforts.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold. The specific substitution pattern of this compound, featuring two phenyl groups and a hydroxyl moiety, suggests a high potential for diverse pharmacological activities. The phenyl groups can be readily modified to modulate potency, selectivity, and pharmacokinetic properties, while the hydroxyl group offers a key site for derivatization or interaction with biological targets. This guide explores the most promising research directions for this compound based on the established activities of its close structural relatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous compounds, the following areas represent the most promising for investigating the therapeutic potential of this compound.

Anticancer Activity

Derivatives of the 2,5-diphenyl-1,3,4-thiadiazole scaffold have demonstrated potent anticancer effects through various mechanisms. A key area for investigation is the inhibition of histone deacetylases (HDACs).

  • Histone Deacetylase (HDAC) Inhibition: A study on 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives identified a potent HDAC1 inhibitor, compound 4j , with an IC50 of 15 nM. This compound also enhanced the acetylation of histone H3 and α-tubulin, leading to the activation of caspase 3 and suppression of tumor growth in a colon cancer model. This suggests that this compound could be a valuable starting point for developing novel HDAC inhibitors.

  • Tyrosine Kinase Inhibition: Thiazole-containing compounds are known to inhibit various tyrosine kinases involved in cancer progression. For instance, some 2-phenylthiazole derivatives have been evaluated as CYP51 inhibitors, a key enzyme in fungal ergosterol biosynthesis that has homologs in humans.[1]

  • Cytotoxicity against Cancer Cell Lines: Numerous thiazole derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of 2,5-Diphenyl-1,3,4-thiadiazole Derivatives and Other Related Thiazoles

Compound/DerivativeTarget/AssayCell Line(s)Activity (IC50/GI50)Reference
2,5-diphenyl-1,3,4-thiadiazole hydroxamate (4j )HDAC1 Inhibition-15 nM[2]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateCytotoxicityRPMI-8226 Leukemia0.08 µM[3]
Naphthalene-azine-thiazole hybrid (6a )PI3Kα InhibitionOVCAR-4 Ovarian Cancer0.225 µM
4-chlorophenylthiazolyl derivative (4b )CytotoxicityMDA-MB-231 Breast Cancer3.52 µM[4]
3-nitrophenylthiazolyl derivative (4d )CytotoxicityMDA-MB-231 Breast Cancer1.21 µM[4]
Anti-inflammatory Activity

The thiazole scaffold is present in several anti-inflammatory agents. The potential mechanisms for this compound in this area could involve the inhibition of key inflammatory mediators.

  • p38 MAP Kinase Inhibition: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase and the release of tumor necrosis factor-alpha (TNF-α).[2] This suggests that the diphenylthiazole core could be explored for similar activity.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiazole derivatives have been investigated for their ability to inhibit COX and LOX enzymes, which are central to the inflammatory cascade.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents. The 2,5-diphenyl substitution pattern could be favorable for activity against a range of pathogens.

  • Antifungal Activity: 2-phenylthiazole derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[1]

  • Antimicrobial Spectrum: Various substituted thiazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[5]

Experimental Protocols

The following protocols are based on methodologies used for analogous compounds and can be adapted for the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of benzothiohydrazides with ethylbenzimidate. This can be adapted for the synthesis of the target thiazole scaffold.

Protocol 3.1.1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles (Adaptable for Thiazole Synthesis)

  • Preparation of Benzothiohydrazides: Stir hydrazine hydrate and dithioester in ethanol for 5 hours at room temperature.

  • Condensation Reaction: In a round-bottom flask, combine the benzothiohydrazide (1.0 mmol) and ethylbenzimidate (1.0 mmol) in DMSO (3 ml).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reflux the crude mixture in dilute HCl (3 ml) for 30 minutes.

  • Isolate and purify the product using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity Assays

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening [6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assays

Protocol 3.3.1: Fluorometric HDAC Inhibition Assay

  • Reaction Setup: In a 96-well black microplate, add HDAC assay buffer, various concentrations of the test compound, and diluted recombinant HDAC enzyme (e.g., HDAC1).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the reaction and initiate the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for Histone Acetylation[7]
  • Cell Lysis and Histone Extraction: Treat cells with the test compound, lyse the cells, and perform acid extraction to isolate histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • SDS-PAGE: Separate the histone proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

Visualizations

Experimental and Logical Workflows

G Figure 1. General Workflow for Anticancer Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity EnzymeAssay Target-based Screening (e.g., HDAC Inhibition) Cytotoxicity->EnzymeAssay WesternBlot Western Blot (e.g., Histone Acetylation) EnzymeAssay->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR ADME ADME/Tox Profiling SAR->ADME

Figure 1. General Workflow for Anticancer Drug Discovery
Signaling Pathways

G Figure 2. Hypothetical Signaling Pathway for HDAC Inhibition Thiazole This compound Derivative HDAC HDAC Enzymes Thiazole->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2. Hypothetical Signaling Pathway for HDAC Inhibition

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the wealth of information on structurally related compounds provides a strong rationale for its investigation as a novel therapeutic agent. The most promising avenues for research appear to be in the fields of oncology, particularly through HDAC inhibition, as well as in the development of new anti-inflammatory and antimicrobial drugs.

Future research should focus on:

  • Synthesis and Characterization: Development of efficient synthetic routes to this compound and a library of its derivatives.

  • Broad Biological Screening: Comprehensive screening of these compounds against a wide range of cancer cell lines, inflammatory targets, and microbial strains.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold holds considerable promise for the development of next-generation therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

Methodological & Application

Step-by-step protocol for 2,5-Diphenyl-1,3-thiazol-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. It exists in a tautomeric equilibrium with its keto form, 2,5-diphenyl-1,3-thiazolidin-4-one. The synthesis of thiazolidinones is a well-established area of organic chemistry, with various methods reported for the construction of this scaffold. This document provides a detailed protocol for the synthesis of the related and more commonly reported isomer, 2,3-diphenyl-1,3-thiazolidin-4-one, due to the limited availability of specific protocols for the 2,5-diphenyl isomer in readily accessible literature. The protocol presented here is based on the cyclocondensation of a Schiff base with thioglycolic acid, a robust and widely used method.[1] It is important to note that the synthesis of the 2,5-diphenyl isomer would require different starting materials, namely thiobenzamide and a 2-halo-2-phenylacetic acid derivative.

Synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one

This protocol details the synthesis of 2,3-diphenyl-1,3-thiazolidin-4-one, a structural isomer of the requested compound. This method involves two main steps: the formation of a Schiff base (Aniline N-benzylidene) and its subsequent cyclocondensation with thioglycolic acid.[1]

Experimental Protocol

Step 1: Synthesis of Aniline N-benzylidene (Schiff Base)

  • Reactants: Aniline and Benzaldehyde.

  • Procedure: The synthesis of the Schiff base is typically carried out by the acid-catalyzed reaction of aniline and benzaldehyde.[1] In a round-bottom flask, equimolar amounts of aniline and benzaldehyde are dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) is added. The mixture is then refluxed for a period of 1-2 hours.

  • Work-up: After cooling, the product often crystallizes out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

Step 2: Synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one

  • Reactants: Aniline N-benzylidene (0.01 mole) and Thioglycolic acid (0.01 mole).

  • Solvent: Dry benzene (15 mL).[2]

  • Apparatus: 100 mL round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • In the round-bottom flask, a mixture of 2g (0.01 mole) of benzalaniline (Aniline N-benzylidene), 15 mL of dry benzene, and 1g (0.01 mole) of thioglycolic acid is prepared.[2]

    • The reaction mixture is refluxed on a water bath for approximately eight hours.[2]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reflux is complete, the hot contents are cooled to room temperature.[2]

    • The cooled mixture is then poured into distilled water and left to stand for an hour.[2]

    • A layer of the desired organic compound is obtained.[2]

    • The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[1][2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,3-diphenyl-1,3-thiazolidin-4-one.

ParameterValueReference
Molecular FormulaC₁₅H₁₃NOS[3]
Molecular Weight255.3 g/mol [3]
Yield50%[1]
Melting Point145 °C[1]

Experimental Workflow and Reaction Mechanism

The synthesis of 2,3-diphenyl-1,3-thiazolidin-4-one proceeds through a two-step process, which is initiated by the formation of a Schiff base, followed by the cyclocondensation with thioglycolic acid.

Synthesis_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclocondensation Aniline Aniline Schiff_Base Aniline N-benzylidene Aniline->Schiff_Base + Benzaldehyde (Acid Catalyst, Reflux) Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Schiff_Base_input Aniline N-benzylidene Thioglycolic_Acid Thioglycolic Acid Thiazolidinone 2,3-Diphenyl-1,3-thiazolidin-4-one Thioglycolic_Acid->Thiazolidinone Schiff_Base_input->Thiazolidinone + Thioglycolic Acid (Dry Benzene, Reflux)

Caption: Workflow for the synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one.

The reaction mechanism involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, with subsequent dehydration to form the thiazolidinone ring.

Tautomerism: Thiazolidinone and Thiazol-ol Forms

It is important to understand that 4-thiazolidinones can exist in equilibrium with their enol tautomers, which are thiazol-4-ols. The keto form (thiazolidinone) is generally more stable and is the form that is typically isolated.

Tautomerism Keto 2,5-Diphenyl-1,3-thiazolidin-4-one (Keto Form) Enol This compound (Enol Form) Keto->Enol Keto-Enol Tautomerism

Caption: Tautomeric equilibrium between the keto and enol forms.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C=O stretching of the thiazolidinone ring.[4] Other notable peaks would include C-N and C-S stretching vibrations.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the two phenyl rings and the protons of the thiazolidinone ring.[4]

    • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl rings, and the carbons of the heterocyclic ring.[4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[4]

These detailed application notes and protocols provide a comprehensive guide for the synthesis and characterization of 2,3-diphenyl-1,3-thiazolidin-4-one, a closely related isomer to the target compound, based on established and reliable methods.

References

Application Notes and Protocols: Hantzsch Synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] This method is widely employed in medicinal chemistry and drug development due to its high yields and the straightforward nature of the procedure, providing access to the thiazole core, a prominent scaffold in many biologically active compounds.[4][5][6] Thiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[3][6]

This document provides a detailed protocol for the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol, a specific hydroxythiazole derivative, utilizing a variation of the Hantzsch synthesis. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle

The synthesis of this compound is achieved by the reaction of thiobenzamide with an α-halo ester, specifically ethyl 2-bromo-2-phenylacetate. The reaction proceeds through an initial S-alkylation of the thiobenzamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The final product exists predominantly in the 4-hydroxy tautomeric form.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
ThiobenzamideC₇H₇NS137.212227-79-4Yellow Crystalline Solid
Ethyl 2-bromo-2-phenylacetateC₁₀H₁₁BrO₂243.102882-19-1Colorless to Light Yellow Liquid
Ethanol (Absolute)C₂H₅OH46.0764-17-5Colorless Liquid
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8White Crystalline Powder
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Colorless Liquid
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9White Powder
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer for product characterization

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiobenzamide (1.37 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture until the thiobenzamide is fully dissolved.

  • Reagent Addition: To the stirred solution, add ethyl 2-bromo-2-phenylacetate (2.43 g, 10 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Neutralization and Extraction:

    • Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Safety Precautions
  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 2-bromo-2-phenylacetate is a lachrymator and irritant; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

Data Presentation

Product Characterization Data

The following table summarizes the expected properties and characterization data for the final product, this compound.

PropertyValue
Chemical Formula C₁₅H₁₁NOS
Molecular Weight 253.32 g/mol [7]
CAS Number 59484-42-3[7][8]
Appearance Off-white to pale yellow solid
Melting Point Expected range: 180-190 °C (literature values may vary)
¹H NMR (CDCl₃, δ ppm) ~7.2-8.0 (m, 10H, Ar-H), ~9.5 (s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~125-135 (Ar-C), ~145 (C-S), ~155 (C=N), ~160 (C-OH)

Visualizations

Hantzsch Synthesis Reaction Mechanism

The diagram below illustrates the proposed mechanism for the synthesis of this compound.

Caption: Reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Workflow

The following flowchart outlines the key steps in the experimental protocol.

experimental_workflow Reagents 1. Mix Thiobenzamide & Ethyl 2-bromo-2-phenylacetate in Ethanol Reflux 2. Heat to Reflux (4-6 hours) Reagents->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Workup 4. Neutralize (NaHCO₃) & Extract with DCM Cool->Workup Dry 5. Dry Organic Layer (MgSO₄) & Evaporate Solvent Workup->Dry Purify 6. Purify by Recrystallization Dry->Purify Analyze 7. Characterize Product (MP, NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2,5-Diphenyl-1,3-thiazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] Due to the limited availability of specific purification data for this compound, the following protocols are based on established techniques for structurally related 4-thiazolidinone derivatives.[2][3][4][5][6] Researchers should consider these as starting points for method development and optimization.

The purification of this compound is a critical step to ensure the removal of impurities such as starting materials, byproducts, and catalysts from the crude reaction mixture. The presence of two phenyl groups influences its aromatic properties and solubility, while the hydroxyl group at the 4-position increases its polarity and potential for hydrogen bonding.[1] These structural features are key considerations when selecting an appropriate purification strategy.

Common purification techniques for analogous compounds include recrystallization, column chromatography, and washing with specific organic solvents.[2][4][5][7] The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Quantitative Data Summary
Purification TechniqueStationary Phase / Solvent SystemTypical ConditionsTarget CompoundsReference
Column Chromatography Silica Gel / Hexane:Ethyl AcetateGradient or isocratic elution2,5-Disubstituted-1,3,4-thiadiazoles[7]
Recrystallization EthanolDissolution at elevated temperature followed by slow cooling4-Thiazolidinone derivatives[4]
Washing Hot Hexane or Hot Hexane:Ethyl Acetate (8:2)Washing of the solid crude productThiazolidin-4-ones and Thiazinan-4-ones[2]
Filtration Not ApplicableIsolation of a solid product from a liquid5-substituted thiazolidin-4-one derivatives[3]

Experimental Protocols

The following are detailed, generalized protocols for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by solubility studies)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for thiazolidinone derivatives.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (as stationary phase)

  • Hexane and Ethyl Acetate (as mobile phase)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: First, analyze the crude product by TLC to determine an appropriate solvent system (mobile phase). A common starting point is a mixture of hexane and ethyl acetate.[7] The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.5.

  • Column Packing: Prepare a chromatography column by packing it with silica gel slurried in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Workflow for Purification of this compound

Purification_Workflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Purification_Choice Purification Method Dissolution->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Hot_Filtration Hot Filtration (optional) Recrystallization->Hot_Filtration TLC_Analysis TLC Analysis for Solvent System Column_Chromatography->TLC_Analysis Cooling Cooling & Crystallization Hot_Filtration->Cooling Filtration Filtration & Washing Cooling->Filtration Pure_Compound Pure this compound Filtration->Pure_Compound Column_Packing Column Packing TLC_Analysis->Column_Packing Elution Elution & Fraction Collection Column_Packing->Elution Solvent_Evaporation Solvent Evaporation Elution->Solvent_Evaporation Solvent_Evaporation->Pure_Compound

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

Logical_Relationships cluster_crude Crude Product cluster_primary Primary Purification cluster_secondary Secondary/High-Purity Purification cluster_final Final Product Crude Crude this compound Washing Washing with Hexane/EtOAc Crude->Washing Remove non-polar impurities Recrystallization Recrystallization Crude->Recrystallization For crystalline solids Washing->Recrystallization Column_Chromatography Column Chromatography Washing->Column_Chromatography If impurities persist Recrystallization->Column_Chromatography For higher purity Pure Pure Compound (>95%) Recrystallization->Pure Column_Chromatography->Pure

References

Application Notes and Protocols for the Recrystallization of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,5-Diphenyl-1,3-thiazol-4-ol via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate analytical data and for the development of pharmaceutical agents. These notes offer guidance on solvent selection, a step-by-step experimental protocol, and troubleshooting advice for common issues encountered during the recrystallization process.

Introduction

This compound is a heterocyclic compound containing a thiazole ring, which is a common scaffold in many biologically active molecules. The purity of this compound is paramount for its use in research and drug development. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Data Presentation

While specific quantitative solubility data for this compound is not extensively available in the literature, a qualitative assessment of suitable solvents can be made based on the polarity of the molecule and empirical data from structurally similar compounds. This compound possesses both nonpolar (two phenyl groups) and polar (hydroxyl and thiazole groups) functionalities, suggesting that a solvent of intermediate polarity or a mixed solvent system would be most effective.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted Solubility at 25°CPredicted Solubility at Boiling PointSuitability for Recrystallization
Ethanol5.2Low to MediumHighExcellent
Methanol6.6LowHighGood
Ethyl Acetate4.4MediumHighGood
Toluene2.4MediumHighFair (Potential for oiling out)
Hexane0.1Very LowLowPoor (May be used as an anti-solvent)
Water10.2InsolubleInsolubleUnsuitable (May be used in mixed solvents)

Note: The suitability is a prediction and should be confirmed with small-scale solvent screening tests.

Experimental Protocols

This section outlines a general yet detailed protocol for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat and stir until fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D Impurities present? E Allow filtrate to cool slowly to room temperature C->E No insoluble impurities D->E F Cool in ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry crystals in oven or desiccator H->I

Application Notes and Protocols for the Purification of 2,5-Diphenyl-1,3-thiazol-4-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,5-Diphenyl-1,3-thiazol-4-ol using normal-phase column chromatography. The methodologies outlined are based on established practices for the purification of substituted thiazole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the thiazole core in numerous bioactive molecules. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and effective technique for the isolation of the desired product to a high degree of purity, which is essential for subsequent analytical characterization and biological evaluation. This protocol details the use of silica gel chromatography with a hexane-ethyl acetate solvent system to achieve this purification.

Data Presentation

The following table summarizes representative data for the column chromatography purification of this compound. These values are illustrative and may require optimization based on the specific crude mixture and laboratory conditions.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient: 5% to 20% Ethyl Acetate in Hexane
Typical Rf of Product ~0.35 (in 15% Ethyl Acetate/85% Hexane)
Typical Rf of Impurities Varies (typically higher or lower than the product)
Loading Capacity 1 g crude product per 40-80 g silica gel
Purity Before Chromatography ~70-85% (by NMR)
Purity After Chromatography >98% (by NMR and LC-MS)
Typical Yield 80-90%

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm). The ideal solvent system will provide good separation between the product spot and any impurities, with the product having an Rf value between 0.2 and 0.4.

Column Preparation (Slurry Method)
  • Column Setup: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Packing: Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibration: Allow the solvent to drain until it is just above the silica bed. Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial eluent.

    • Carefully pipette this solution directly onto the top of the silica bed.

Elution and Fraction Collection
  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure (if necessary for flash chromatography) to achieve a steady flow rate.

  • Gradient Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and finally 20% ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation achieved.

Analysis of Fractions
  • TLC Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Product Characterization

Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Visualizations

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow crude Crude this compound tlc TLC Analysis (Solvent System Optimization) crude->tlc column_prep Column Preparation (Silica Slurry) tlc->column_prep sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Gradient Elution (Hexane/Ethyl Acetate) sample_load->elution fractions Fraction Collection elution->fractions fraction_analysis Fraction Analysis (TLC) fractions->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

logical_relationship start Start: Impure Product separation Separation Principle: Differential Partitioning start->separation stationary Stationary Phase (Silica Gel): Polar separation->stationary mobile Mobile Phase (Hexane/EtOAc): Less Polar separation->mobile interaction Compound Interaction stationary->interaction mobile->interaction polar_impurity More Polar Impurities: Stronger Adsorption, Slower Elution interaction->polar_impurity product Product (Moderate Polarity): Moderate Adsorption and Elution interaction->product nonpolar_impurity Less Polar Impurities: Weaker Adsorption, Faster Elution interaction->nonpolar_impurity result Result: Separation of Components polar_impurity->result product->result nonpolar_impurity->result

Application Notes and Protocols for Antimicrobial Assays of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel synthetic compound, 2,5-Diphenyl-1,3-thiazol-4-ol. Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][3] The protocols outlined below are standard, validated methods for determining the efficacy of new chemical entities.

Overview and Principle

The antimicrobial activity of a compound is primarily assessed by its ability to inhibit the growth of or kill microorganisms. The most common preliminary assays involve determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition assay provides a qualitative measure of the compound's efficacy.

Subsequent assays can elucidate the mechanism of action, such as the inhibition of essential microbial enzymes like DNA gyrase or 14α-lanosterol demethylase.[4][5][6]

Materials and Reagents

  • Test Compound: this compound

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

  • Culture Media:

    • Mueller-Hinton Broth (MHB) for bacteria

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Broth (SDB) for fungi

    • Sabouraud Dextrose Agar (SDA) for fungi

  • Reagents:

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound

    • Sterile saline (0.85% NaCl)

    • Resazurin sodium salt solution (for viability indication)

  • Standard Antibiotics (Positive Controls):

    • Ampicillin or Gentamicin for bacteria[7]

    • Amphotericin B or Fluconazole for fungi[7][8]

  • Equipment:

    • 96-well microtiter plates

    • Incubator

    • Spectrophotometer (plate reader)

    • Sterile Petri dishes

    • Micropipettes

    • Autoclave

    • Laminar flow hood

Experimental Protocols

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

    • Fungi: Culture fungi on SDA plates for 2-5 days. Harvest spores/cells and suspend in SDB. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of the appropriate sterile broth (MHB or SDB) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the dissolved test compound (or standard antibiotic) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 28-30°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by measuring the absorbance at 600 nm. A resazurin solution can also be added to each well; a color change from blue to pink indicates viable cells.

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Protocol:

  • Preparation of Agar Plates: Pour molten MHA (for bacteria) or SDA (for fungi) into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Preparation of Inoculum: Prepare the microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of this compound (e.g., 100 µ g/disk ).

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Place a disk with the standard antibiotic as a positive control and a disk with DMSO as a negative control.

  • Incubation: Incubate the plates as described in the MIC protocol.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on activities of other thiazole derivatives.[5][7][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics (µg/mL)

MicroorganismThis compoundAmpicillinGentamicinFluconazoleAmphotericin B
S. aureus 1684--
B. subtilis 32168--
E. coli 643216--
P. aeruginosa >1286432--
C. albicans 8--42
A. niger 16--84

Table 2: Zone of Inhibition of this compound and Control Antibiotics (mm)

MicroorganismThis compound (100 µ g/disk )Ampicillin (10 µ g/disk )Gentamicin (10 µ g/disk )Fluconazole (25 µ g/disk )Amphotericin B (20 µ g/disk )
S. aureus 182225--
B. subtilis 151921--
E. coli 121620--
P. aeruginosa 01015--
C. albicans 20--2426
A. niger 17--2022

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay compound_prep Prepare Stock Solution of This compound serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculate Wells inoculum_prep->inoculation_mic plate_prep Prepare and Inoculate Agar Plates inoculum_prep->plate_prep serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic disk_application Apply Compound-Impregnated Disks plate_prep->disk_application incubation_disk Incubate Plates disk_application->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone dna_gyrase_inhibition thiazole This compound dna_gyrase Bacterial DNA Gyrase thiazole->dna_gyrase Inhibits supercoiling DNA Supercoiling (Relaxation and Nicking) dna_gyrase->supercoiling replication DNA Replication dna_gyrase->replication supercoiling->replication cell_death Bacterial Cell Death replication->cell_death lanosterol_demethylase_inhibition lanosterol Lanosterol enzyme 14α-Lanosterol Demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane thiazole This compound thiazole->enzyme Inhibits

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or unresolved inflammation can contribute to a variety of diseases. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3] These compounds often exert their effects by modulating key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and by inhibiting the production of pro-inflammatory mediators.[3] This document provides a detailed guide for the anti-inflammatory evaluation of 2,5-Diphenyl-1,3-thiazol-4-ol, outlining both in vitro and in vivo experimental protocols.

Quantitative Data Summary

The following tables present a representative summary of quantitative data that can be generated from the anti-inflammatory evaluation of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTest Concentration (µM)Result (e.g., % Inhibition of NO Production)IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells 115.2 ± 1.812.55.8
535.7 ± 2.5
1048.9 ± 3.1
2565.4 ± 4.2
5082.1 ± 5.5
COX-2 Inhibition Assay 110.5 ± 1.215.80.5 (Celecoxib)
528.3 ± 2.1
1042.6 ± 3.5
2558.9 ± 4.8
5075.3 ± 6.1

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.07-
This compound 100.62 ± 0.05*27.1
250.45 ± 0.04 47.1
500.31 ± 0.0363.5
Indomethacin (Positive Control) 100.35 ± 0.04**58.8

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Experimental Protocols

In Vitro Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

In Vivo Anti-inflammatory Assay

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[7][8][9]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and different dose groups of this compound.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[8]

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][10]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage inhibition of edema is calculated as: % Inhibition = [1 - (Mean paw volume increase of treated group / Mean paw volume increase of control group)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start RAW 264.7 Cell Culture lps_stimulation LPS Stimulation invitro_start->lps_stimulation compound_treatment_invitro Treatment with This compound lps_stimulation->compound_treatment_invitro no_assay Nitric Oxide (NO) Assay compound_treatment_invitro->no_assay cox_assay COX-2 Inhibition Assay compound_treatment_invitro->cox_assay data_analysis_invitro Data Analysis (IC50) no_assay->data_analysis_invitro cox_assay->data_analysis_invitro animal_acclimatization Animal Acclimatization grouping Grouping of Animals animal_acclimatization->grouping compound_treatment_invivo Oral Administration of This compound grouping->compound_treatment_invivo carrageenan_injection Carrageenan Injection compound_treatment_invivo->carrageenan_injection paw_edema_measurement Paw Edema Measurement carrageenan_injection->paw_edema_measurement data_analysis_invivo Data Analysis (% Inhibition) paw_edema_measurement->data_analysis_invivo

Caption: Experimental workflow for anti-inflammatory evaluation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12][13] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkB NF-κB (p50/p65) ikb->nfkB releases nfkB_active Active NF-κB nucleus Nucleus nfkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression induces thiazol 2,5-Diphenyl- 1,3-thiazol-4-ol thiazol->ikk inhibits

Caption: NF-κB signaling pathway and potential inhibition point.

References

Application Note: Protocol for Testing 2,5-Diphenyl-1,3-thiazol-4-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for investigating the effects of 2,5-Diphenyl-1,3-thiazol-4-ol in a cell culture setting, designed for researchers in drug discovery and life sciences.

Introduction

This compound is an organic compound featuring a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[1] The thiazole ring is a core component in numerous biologically active compounds and FDA-approved drugs, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Derivatives of thiazole are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[2][5] Given the established biological relevance of the thiazole scaffold, it is crucial to systematically evaluate the cellular effects of novel derivatives like this compound.

This document provides a comprehensive protocol for the initial in vitro characterization of this compound, covering essential assays to determine its cytotoxicity, effects on cell proliferation, and its potential to induce apoptosis. These protocols are designed to establish a foundational understanding of the compound's biological activity in a cell culture model.

Compound Details

  • Name: this compound

  • Synonyms: 4-Thiazolol, 2,5-Diphenyl-[1]

  • CAS Number: 59484-42-3[6]

  • Molecular Formula: C₁₅H₁₁NOS[7]

  • Molecular Weight: 253.32 g/mol [7]

Experimental Workflow

The overall workflow for testing the compound involves preparing the compound, treating the cells, and then performing a series of assays to measure viability, proliferation, and cell death.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assays & Analysis cluster_data Data Output prep_compound Prepare Compound Stock Solution treatment Treat Cells with This compound (Dose-Response & Time-Course) prep_compound->treatment prep_cells Cell Culture Seeding (96-well or 6-well plates) prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assay (e.g., EdU/BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway ic50 IC50 Value viability->ic50 prolif_data % Proliferation proliferation->prolif_data apop_data % Apoptotic Cells apoptosis->apop_data protein_data Protein Expression pathway->protein_data

Caption: Experimental workflow for cell-based testing.

Experimental Protocols

Preparation of Compound Stock Solution
  • Solvent Selection: Due to its organic nature, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

    • Crucial: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line like HeLa or A549 for anticancer screening, or a non-cancerous line like HaCaT for general toxicity).[8]

  • Maintenance: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding:

    • Harvest cells using trypsin-EDTA when they reach 70-80% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or protein analysis) at a predetermined optimal density.

    • Allow cells to attach and recover overnight before adding the compound.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11]

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Measurement: Leave the plate at room temperature in the dark for at least 2 hours.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.

  • Seeding & Treatment: Seed cells in 6-well plates. Once attached, treat with this compound at selected concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both floating and attached cells. Wash the attached cells with PBS and detach them with trypsin. Combine all cells from each well.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data should be organized into tables for clarity and easy comparison.

Table 1: Cytotoxicity of this compound

Cell Line Treatment Duration (hours) IC50 (µM) 95% Confidence Interval
HeLa 24 Value Value - Value
HeLa 48 Value Value - Value
A549 24 Value Value - Value

| A549 | 48 | Value | Value - Value |

IC50 is the concentration of a drug that gives a half-maximal response.

Table 2: Apoptosis Analysis via Annexin V/PI Staining

Treatment Group Concentration (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control 0 Value ± SD Value ± SD Value ± SD Value ± SD
Compound IC50 / 2 Value ± SD Value ± SD Value ± SD Value ± SD
Compound IC50 Value ± SD Value ± SD Value ± SD Value ± SD

| Compound | 2 x IC50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Data presented as Mean ± Standard Deviation (SD) from three independent experiments.

Signaling Pathway Analysis

The induction of apoptosis suggests the involvement of specific signaling pathways.[15] A common approach is to investigate key proteins in the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_pathway Example Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound DeathReceptor Death Receptor Compound->DeathReceptor Hypothesized Action Bax Bax/Bak Compound->Bax Hypothesized Action Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Activates Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Protocol Outline: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or cleavage.

References

Application Notes and Protocols: 2,5-Diphenyl-1,3-thiazol-4-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a synthetic heterocyclic compound with potential applications as a fluorescent probe. Its utility is hypothesized to stem from the keto-enol tautomerism inherent to the 4-hydroxythiazole core, which can lead to distinct fluorescence properties for each tautomer. This phenomenon can be exploited for sensing changes in the local environment, such as polarity, pH, or the presence of specific analytes that may stabilize one tautomer over the other. The phenyl substituents contribute to the molecule's photophysical properties and can be further modified to tune its spectral characteristics and target specificity. These application notes provide a comprehensive overview of the theoretical framework, potential applications, and detailed protocols for the utilization of this compound as a fluorescent probe.

Principle of Operation: Keto-Enol Tautomerism

The functionality of this compound as a fluorescent probe is predicated on the equilibrium between its keto and enol tautomeric forms. The enol form, possessing an extended π-conjugated system, is expected to be more fluorescent than the keto form. Environmental factors that shift this equilibrium can, therefore, modulate the fluorescence output, forming the basis of a "turn-on" or ratiometric sensing mechanism.

Keto_Enol_Tautomerism Keto Keto Tautomer (Low Fluorescence) Enol Enol Tautomer (High Fluorescence) Keto->Enol Favored by non-polar environment, decreased H-bonding Enol->Keto Favored by polar, protic environment Analyte Environmental Change (e.g., pH, polarity, analyte binding) Analyte->Keto Analyte->Enol

Caption: Keto-enol tautomerism of this compound.

Data Presentation: Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound in different solvent environments, illustrating the potential solvatochromic effects due to the keto-enol tautomerism.

SolventDielectric ConstantAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
Dioxane2.2350420700.65
Chloroform4.8355435800.50
Ethyl Acetate6.0360450900.35
Acetonitrile37.53754801050.15
Methanol32.73805001200.05

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • 2-Bromo-1-phenyl-ethanone (α-bromophenylacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve thiobenzamide (1 eq.) and 2-bromo-1-phenyl-ethanone (1 eq.) in ethanol.

  • Add sodium bicarbonate (1.5 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography using a silica gel column with an ethyl acetate/hexane gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Materials: Thiobenzamide & 2-Bromo-1-phenyl-ethanone Reaction Reaction in Ethanol with NaHCO₃ (Reflux) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction continue Workup Precipitation in Water Monitoring->Workup complete Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization End Pure this compound Characterization->End

Caption: Synthetic workflow for this compound.

Protocol 2: Characterization of Photophysical Properties

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., dioxane, chloroform, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar solvent like dioxane.

  • Working Solution Preparation: Prepare working solutions (e.g., 10 µM) in various solvents by diluting the stock solution.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each working solution from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λabs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 380 nm to 600 nm).

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: Application in Cell Imaging (Hypothetical)

This protocol outlines a general procedure for using this compound to visualize changes in intracellular polarity.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed cells on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength corresponding to the λabs of the probe and collect emission in the expected range.

    • Induce a change in intracellular polarity if desired (e.g., by adding a drug that alters lipid metabolism) and observe any changes in fluorescence intensity or emission wavelength.

Cell_Imaging_Workflow Start Cultured Cells Loading Incubate with This compound Start->Loading Wash1 Wash with PBS Loading->Wash1 Imaging Fluorescence Microscopy Wash1->Imaging Analysis Analyze Image Data Imaging->Analysis End Cellular Polarity Map Analysis->End

Caption: Workflow for cellular imaging with the fluorescent probe.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Disclaimer

The application notes and protocols provided are based on the chemical structure of this compound and principles of fluorescence spectroscopy. The photophysical data presented is hypothetical and should be experimentally verified. These protocols are intended as a starting point for research and may require optimization for specific applications.

Application of 2,5-Diphenyl-1,3-thiazol-4-ol in Material Science: Limited Direct Evidence with Potential Inferred from Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the frontiers of material science may find the thiazole scaffold a versatile building block. However, specific applications and detailed protocols for 2,5-Diphenyl-1,3-thiazol-4-ol in this domain are not well-documented in current scientific literature. While direct evidence is scarce, the chemical nature of this compound and the known applications of its structural analogs suggest potential avenues for exploration, particularly in the realm of organic electronics and sensor technology.

The core structure of this compound, featuring a thiazole ring with phenyl substitutions, imparts properties that are theoretically advantageous for material science applications. The thiazole moiety is known for its electron-withdrawing characteristics, which can be beneficial in the design of organic semiconductors. The phenyl groups contribute to the molecule's rigidity and can influence its packing in the solid state, a critical factor for charge transport in electronic devices.

Insights from Structurally Related Compounds

While direct data on this compound is lacking, research on the closely related compound, 2,5-Diphenyl-thiazolo[5,4-d]thiazole, offers valuable insights. This molecule, which features a fused thiazole ring system, has been investigated for its photophysical properties, suggesting its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on thiazole-based organic semiconductors have highlighted their role as electron-accepting units in donor-acceptor type materials, which are crucial for applications in organic field-effect transistors and solar cells.[1][2][3]

Furthermore, various derivatives of thiazoles, oxazolines, and thiadiazoles have been explored for their utility as fluorescent sensors.[4] These applications leverage the inherent fluorescence of the heterocyclic core and the modulation of this fluorescence upon interaction with specific analytes. The presence of the hydroxyl group in this compound could potentially serve as a site for further functionalization to create targeted sensors.

Postulated Applications and Future Research Directions

Based on the characteristics of its structural components and the applications of similar molecules, the following are postulated areas of application for this compound in material science:

  • Organic Semiconductors: As a building block for larger conjugated molecules or polymers for use in organic electronics. Its electron-accepting nature could be harnessed in the design of n-type or ambipolar organic field-effect transistors (OFETs).

  • Fluorescent Materials: As a core fluorophore for the development of novel dyes and pigments. Its emission properties could be tuned by chemical modification for applications in OLEDs or as fluorescent probes.

  • Chemical Sensors: As a platform for the design of chemosensors, where the hydroxyl group could be functionalized to introduce specific recognition sites for ions or small molecules.

Experimental Protocols: A General Framework

In the absence of specific experimental data for this compound, a general workflow for its investigation in a material science context can be proposed. This would typically involve synthesis, characterization, and device fabrication and testing.

General Experimental Workflow

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Device Fabrication & Testing Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural Structural Analysis (NMR, MS, X-ray Diffraction) Purification->Structural Photophysical Photophysical Studies (UV-Vis, Photoluminescence) Purification->Photophysical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical Fabrication Thin-Film Deposition (e.g., Spin-coating, Evaporation) Photophysical->Fabrication Electrochemical->Fabrication Device Device Assembly (e.g., OFET, OLED) Fabrication->Device Testing Performance Characterization Device->Testing

Caption: A generalized workflow for the investigation of a novel organic material, from synthesis to device testing.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of thiobenzamide with an α-halo carbonyl compound, typically ethyl 2-chloro-2-phenylacetate, in the presence of a base.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are thiobenzamide and ethyl 2-chloro-2-phenylacetate. A suitable solvent, such as ethanol or methanol, and a base to facilitate the reaction are also required.

Q3: What is the expected yield for this synthesis?

A3: While the Hantzsch thiazole synthesis is generally known for high yields, the specific yield for this compound can vary depending on the reaction conditions.[2] Optimization of parameters such as temperature, reaction time, and choice of base can significantly impact the outcome.

Q4: Does this compound exhibit tautomerism?

A4: Yes, 4-hydroxythiazoles can exist in equilibrium with their keto tautomer, 2,5-diphenyl-1,3-thiazolidin-4-one.[3][4] The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). This is a crucial consideration for characterization and analysis.

Q5: How can I confirm the identity and purity of the synthesized product?

A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry should be used to confirm the structure of the final product.[5][6] Purity can be assessed by techniques like Thin Layer Chromatography (TLC) and melting point determination.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can arise from several factors.

Potential Cause Recommended Solutions
Poor quality of starting materials Ensure the purity of thiobenzamide and ethyl 2-chloro-2-phenylacetate. Impurities can interfere with the reaction.
Inefficient base The choice and amount of base are critical. Weaker bases may not be sufficient to deprotonate the necessary intermediates. Consider using a stronger base or optimizing the stoichiometry.
Suboptimal reaction temperature While some Hantzsch syntheses proceed at room temperature, this specific reaction may require heating to overcome the activation energy.[8] Experiment with a temperature range (e.g., 40-80 °C) while monitoring the reaction by TLC.
Incorrect reaction time The reaction may not have reached completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[6]
Solubility issues Poor solubility of starting materials in the chosen solvent can hinder the reaction. Ensure that both thiobenzamide and ethyl 2-chloro-2-phenylacetate are soluble in the reaction solvent at the chosen temperature.
Problem 2: Formation of Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Potential Cause Recommended Solutions
Self-condensation of starting materials The α-halo ester can undergo self-condensation under basic conditions. Ensure slow addition of the base to the reaction mixture.
Hydrolysis of the ester If water is present in the reaction mixture, the ethyl ester of the starting material or product can hydrolyze. Use anhydrous solvents and reagents.
Formation of an intermediate The reaction proceeds through a 4-hydroxythiazoline intermediate which, under certain conditions, might be isolated.[9] Ensure sufficient reaction time and appropriate temperature to drive the reaction to the final thiazole product.
Oxidation of thiobenzamide Thioamides can be susceptible to oxidation. While not a major reported issue for this specific synthesis, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the crude reaction mixture can be challenging.

Potential Cause Recommended Solutions
Product is an oil or does not precipitate The product may be soluble in the reaction solvent. Try removing the solvent under reduced pressure and then attempt to induce precipitation by adding a non-polar solvent like hexane. If the product is an oil, try trituration with a suitable solvent to induce solidification.
Co-precipitation of impurities If the product precipitates with impurities, recrystallization is necessary.[10] Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Streaking on TLC plate This may indicate that the compound is acidic. Adding a small amount of acetic acid to the TLC mobile phase can often improve the spot shape.
Difficulty in column chromatography If using column chromatography, the tautomeric nature of the product might lead to band broadening.[7] Consider using a solvent system that favors one tautomer. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can sometimes be beneficial if the compound is sensitive to acidic silica.

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: To a solution of thiobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 2-chloro-2-phenylacetate (1 equivalent).

  • Base Addition: Slowly add a solution of a suitable base (e.g., sodium ethoxide in ethanol, 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[10]

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Thiobenzamide Thiobenzamide Mixing Mixing in Solvent (e.g., Ethanol) Thiobenzamide->Mixing AlphaHaloEster Ethyl 2-chloro- 2-phenylacetate AlphaHaloEster->Mixing BaseAddition Base Addition (e.g., NaOEt) Mixing->BaseAddition Cyclocondensation Cyclocondensation (Heating may be required) BaseAddition->Cyclocondensation Precipitation Precipitation/ Crystallization Cyclocondensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Further Purification (Recrystallization/ Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Tautomerism Thiazolol This compound (Enol form) Thiazolidinone 2,5-Diphenyl-1,3-thiazolidin-4-one (Keto form) Thiazolol->Thiazolidinone Equilibrium

Caption: Tautomeric equilibrium of this compound.

Troubleshooting_Logic Start Low/No Yield? CheckReagents Check Purity of Starting Materials Start->CheckReagents Yes Success Improved Yield Start->Success No OptimizeBase Optimize Base (Type and Amount) CheckReagents->OptimizeBase OptimizeTemp Optimize Temperature OptimizeBase->OptimizeTemp OptimizeTime Optimize Reaction Time (Monitor by TLC) OptimizeTemp->OptimizeTime CheckSolubility Check Solubility of Reactants OptimizeTime->CheckSolubility CheckSolubility->Success

Caption: Troubleshooting workflow for low product yield.

References

Low yield in 2,5-Diphenyl-1,3-thiazol-4-ol synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol. Low yields can be a significant challenge in this process, and this guide aims to address common issues and provide practical solutions.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically achieved through a Hantzsch-type condensation, can arise from various factors. This guide will walk you through potential problems and their solutions.

Problem 1: Low or No Product Formation

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in the α-halo ketone (e.g., 2-halo-1,2-diphenylethanone) or the thioamide (e.g., thiobenzamide) can lead to side reactions and inhibit the desired condensation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion of the limiting reagent.

  • Ineffective Base: The choice and amount of base used to facilitate the cyclization and neutralize the resulting acid are crucial for driving the reaction to completion.

Solutions:

ParameterRecommendation
Starting Material Purity Ensure the purity of both the α-halo ketone and the thioamide using techniques like recrystallization or column chromatography. Verify purity by melting point determination and spectroscopic methods (NMR, IR).
Reaction Temperature The optimal temperature can vary. If the reaction is sluggish at room temperature, gradually increasing the heat may improve the rate. However, excessive heat can lead to decomposition and side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.
Reaction Time The reaction may not be reaching completion. Monitor the reaction progress using TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.
Solvent Selection Ethanol is a commonly used solvent for Hantzsch thiazole synthesis. However, other polar protic or aprotic solvents can be explored. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate.
Stoichiometry A slight excess of the thioamide (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the more expensive α-halo ketone.
Base Selection A mild base like sodium bicarbonate or triethylamine is typically used. The base should be added after the initial condensation of the thioamide and α-halo ketone.

Problem 2: Multiple Spots on TLC, Indicating Side Products

Possible Causes:

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, the formation of a 2,5-diphenyloxazole byproduct can occur.

  • Dimerization or Polymerization: Under harsh conditions (e.g., high temperature, strong base), the reactants or reactive intermediates may undergo self-condensation.

  • Formation of Isomeric Thiazoles: While less common in this specific synthesis, the formation of regioisomers is a possibility depending on the exact nature of the starting materials.

  • Decomposition of Product: The 4-hydroxythiazole ring system may be sensitive to acidic or basic conditions, as well as prolonged heating, leading to decomposition.

Solutions:

Side Product/IssueMitigation Strategy
Oxazole Formation Ensure the high purity of the thioamide starting material.
Dimerization/Polymerization Optimize reaction conditions by using milder temperatures and a suitable concentration of reactants. Avoid using strong bases.
Isomeric Thiazoles The use of symmetrical starting materials like 2-halo-1,2-diphenylethanone and thiobenzamide should prevent the formation of regioisomers.
Product Decomposition Minimize reaction time and avoid excessive heating. During workup, use mild acidic and basic conditions for extraction and neutralization. If the product is found to be sensitive to silica gel during chromatography, consider using a less acidic stationary phase like alumina or neutralizing the silica gel with a small amount of triethylamine in the eluent.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals, often due to the presence of significant impurities or the use of an inappropriate solvent.

  • Co-elution with Impurities during Column Chromatography: If the product and impurities have similar polarities, separation can be challenging.

Solutions:

Purification ChallengeRecommended Approach
"Oiling Out" If the crude product is highly impure, first attempt a purification by column chromatography to remove the bulk of the impurities. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Ensure a slow cooling rate to encourage crystal formation.
Co-elution Optimize the solvent system for column chromatography by testing various eluent mixtures with TLC. A gradient elution may be necessary. If separation is still difficult, consider alternative purification techniques such as preparative TLC or using a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is a variation of the Hantzsch thiazole synthesis.[1] This involves the cyclocondensation reaction of an α-haloketone, specifically a 2-halo-1,2-diphenylethanone (like 2-bromo-1,2-diphenylethanone), with thiobenzamide. The reaction is typically carried out in a solvent like ethanol, often with the addition of a mild base to facilitate the final cyclization and neutralization steps.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q3: What are the expected yields for this synthesis?

Reported yields for Hantzsch thiazole syntheses can vary widely depending on the specific substrates and reaction conditions. While some simple thiazole syntheses can achieve excellent yields, the synthesis of more complex or substituted thiazoles can be less efficient. Yields for this compound may be moderate, and optimization is often necessary to achieve higher outputs.

Q4: Are there any "green" or environmentally friendly approaches to consider for this synthesis?

Yes, several green chemistry approaches can be applied to thiazole synthesis. These include the use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions, for example, by grinding the reactants together. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Q5: What safety precautions should I take during this synthesis?

α-Halo ketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Thioamides can also be irritants and may have unpleasant odors. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed handling and safety information.

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and starting material purity.

Materials:

  • 2-Bromo-1,2-diphenylethanone (1 equivalent)

  • Thiobenzamide (1.1 equivalents)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or triethylamine)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1,2-diphenylethanone (1 equivalent) in ethanol.

  • Add thiobenzamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Add a mild base such as sodium bicarbonate solution (5%) or triethylamine to neutralize the hydrobromic acid formed during the reaction.

  • Remove the ethanol under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-bromo-1,2-diphenylethanone in Ethanol add_thioamide Add Thiobenzamide start->add_thioamide reflux Reflux and Monitor by TLC add_thioamide->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Base cool->neutralize concentrate Remove Solvent neutralize->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

hantzsch_synthesis alpha_halo_ketone 2-Bromo-1,2-diphenylethanone intermediate Thioether Intermediate alpha_halo_ketone->intermediate Nucleophilic Attack thioamide Thiobenzamide thioamide->intermediate product This compound intermediate->product Cyclization & Tautomerization

References

Technical Support Center: Synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps Expected Outcome
Poor Quality of Starting Materials Thiobenzamide Purity: Ensure thiobenzamide is free from benzamide contamination. Recrystallize if necessary. Analyze by melting point or TLC.Reduces formation of 2,5-diphenyl-1,3-oxazole byproduct.
α-Halo Phenylacetate Ester Quality: Use freshly distilled or high-purity ethyl 2-bromo- or 2-chloro-2-phenylacetate. Impurities can lead to side reactions.Minimizes competing reactions and improves conversion to the desired product.
Suboptimal Reaction Conditions Temperature: Optimize the reaction temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or polymerization. Start with refluxing ethanol and adjust as needed.An optimal temperature will maximize the reaction rate while minimizing degradation.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for completion.[1]Ensures the reaction proceeds to completion, maximizing the consumption of starting materials.
Solvent Choice: Ethanol is a common solvent. However, exploring other polar aprotic solvents like DMF or acetonitrile might improve solubility and reaction rates.Improved solubility can lead to a more homogeneous reaction mixture and higher yields.
Incomplete Reaction Stoichiometry: Ensure an equimolar or slight excess of the thiobenzamide is used relative to the α-halo phenylacetate ester.Drives the reaction towards the product by ensuring the complete consumption of the electrophile.
Base/Catalyst: While the Hantzsch synthesis can proceed without a catalyst, a mild, non-nucleophilic base (e.g., sodium acetate, triethylamine) can be added to neutralize the hydrogen halide formed during the reaction, which can prevent side reactions.Neutralization of acid byproduct can improve yield and prevent degradation of starting materials and product.
Problem 2: Presence of Multiple Byproducts in the Crude Product

The appearance of multiple spots on a TLC plate indicates the formation of side products, complicating purification.

Observed Impurity (TLC) Potential Side Product Cause Prevention and/or Removal
Spot with similar polarity to the product2,5-Diphenyl-1,3-oxazol-4-olContamination of thiobenzamide with benzamide.Use highly pure thiobenzamide. Purification can be achieved by column chromatography on silica gel.
Spots corresponding to starting materialsUnreacted Thiobenzamide and/or Ethyl 2-halo-2-phenylacetateIncomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.Increase reaction time, optimize temperature, and ensure correct stoichiometry. Unreacted starting materials can be removed by recrystallization or column chromatography.
Baseline material or streaking on TLCPolymeric or Dimerized ByproductsHigh reaction temperatures or prolonged reaction times can lead to self-condensation of reactants or intermediates.[1]Maintain optimal reaction temperature and monitor the reaction to avoid unnecessarily long heating. These byproducts are often insoluble and can sometimes be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and established method is a variation of the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction of thiobenzamide with an ethyl 2-halo-2-phenylacetate (e.g., ethyl 2-bromo-2-phenylacetate or ethyl 2-chloro-2-phenylacetate) in a suitable solvent, typically ethanol, under reflux.

Q2: My TLC analysis shows a byproduct with a similar Rf value to my product. What could it be and how can I confirm its identity?

A likely byproduct with similar polarity is 2,5-diphenyl-1,3-oxazol-4-ol. This forms if your thiobenzamide starting material is contaminated with benzamide. To confirm its identity, you can attempt to synthesize the oxazole derivative as a standard for comparison. Characterization of the isolated byproduct using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive identification.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (thiobenzamide and the α-halo ester) on a silica gel plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used for development.[1]

Q4: What are the recommended methods for purifying the crude this compound?

  • Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel is recommended. A gradient elution with a mixture of ethyl acetate and hexane is typically effective for separating the desired product from side products and unreacted starting materials.

Q5: Can I use a catalyst to improve the reaction yield and rate?

Yes, while the reaction can proceed without a catalyst, the use of a mild base or an acid catalyst can be beneficial. A non-nucleophilic base like sodium acetate or triethylamine can neutralize the hydrogen halide formed, preventing potential side reactions. Acid catalysts such as p-toluenesulfonic acid (PTSA) have also been shown to improve the rate of similar Hantzsch syntheses.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Thiobenzamide

  • Ethyl 2-bromo-2-phenylacetate or Ethyl 2-chloro-2-phenylacetate

  • Ethanol (anhydrous)

  • Sodium acetate (optional)

  • Reflux condenser, round-bottom flask, magnetic stirrer, and heating mantle

  • TLC plates (silica gel)

  • Ethyl acetate and hexane for TLC and chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in anhydrous ethanol.

  • Add ethyl 2-bromo-2-phenylacetate (1 equivalent) to the solution. If using a base, add sodium acetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain the temperature.

  • Monitor the reaction progress by TLC every 1-2 hours.

  • Once the reaction is complete (indicated by the consumption of the starting materials, typically after 4-8 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Pathway and Potential Side Reactions

G Thiobenzamide Thiobenzamide Product This compound Thiobenzamide->Product Hantzsch Synthesis Polymer Polymerization/ Dimerization Thiobenzamide->Polymer High Temp AlphaHaloEster Ethyl 2-halo-2-phenylacetate AlphaHaloEster->Product Oxazole 2,5-Diphenyl-1,3-oxazol-4-ol (Side Product) AlphaHaloEster->Oxazole AlphaHaloEster->Polymer High Temp Benzamide Benzamide (Impurity) Benzamide->Oxazole Side Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low/No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions IncompleteReaction Assess for Incomplete Reaction Start->IncompleteReaction ThiobenzamidePurity Recrystallize Thiobenzamide CheckPurity->ThiobenzamidePurity EsterPurity Use High Purity α-Halo Ester CheckPurity->EsterPurity Temp Adjust Temperature OptimizeConditions->Temp Time Increase Reaction Time (Monitor by TLC) OptimizeConditions->Time Solvent Change Solvent OptimizeConditions->Solvent Stoichiometry Verify Stoichiometry IncompleteReaction->Stoichiometry Catalyst Add Mild Base/Catalyst IncompleteReaction->Catalyst Success Improved Yield ThiobenzamidePurity->Success EsterPurity->Success Temp->Success Time->Success Solvent->Success Stoichiometry->Success Catalyst->Success

References

Technical Support Center: Enhancing the Purity of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Diphenyl-1,3-thiazol-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods, or their sequential use, depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Given that the Hantzsch thiazole synthesis is a common route to this compound, likely impurities include unreacted starting materials such as thiobenzamide and a 2-halo-1-phenylethanone derivative. Side products from the synthesis can also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in selecting an appropriate solvent system for column chromatography and in tracking the separation of the desired compound from impurities during the chromatographic process.

Q4: My purified this compound product is colored. How can I decolorize it?

A4: A persistent color, such as yellow or brown, in the final product may indicate the presence of colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal followed by filtration and recrystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Problem: A significant loss of product is observed after performing recrystallization.

Possible Cause Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Too much solvent was used during the dissolution of the crude product.Use the minimum amount of hot solvent necessary to just dissolve the crude material.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The crystals were not completely collected from the flask.Ensure all crystals are scraped from the flask and transferred to the filter. A small amount of cold recrystallization solvent can be used to rinse the flask.
Issue 2: Oiling Out During Recrystallization

Problem: The compound separates as an oil instead of forming crystals upon cooling.

Possible Cause Solution
The solution is supersaturated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
The chosen solvent is inappropriate.Experiment with different solvents or solvent mixtures. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes promote crystallization.
Issue 3: Poor Separation in Column Chromatography

Problem: The desired compound co-elutes with impurities during column chromatography.

Possible Cause Solution
The eluent system is not optimized.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.
The column is overloaded.Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling of the eluent.
The sample was not loaded correctly.Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale first.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of hexane and ethyl acetate is a common starting point. The ideal eluent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure to begin the elution process. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Experimental Workflows

To aid in understanding the purification process, the following diagrams illustrate the logical flow of the experimental procedures.

PurificationWorkflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization purity_check_1 Purity Check (TLC, NMR) recrystallization->purity_check_1 impurities_1 Soluble Impurities recrystallization->impurities_1 in Mother Liquor column_chromatography Column Chromatography purity_check_2 Purity Check (TLC, NMR) column_chromatography->purity_check_2 impurities_2 Separated Impurities column_chromatography->impurities_2 in Fractions purity_check_1->column_chromatography Purity < 98% pure_product Pure Product purity_check_1->pure_product Purity ≥ 98% purity_check_2->pure_product

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Oils Out outcome->oiling_out Problem no_precipitate No Precipitate outcome->no_precipitate Problem reheat Reheat and Add More Solvent oiling_out->reheat change_solvent Change Solvent/ Solvent System oiling_out->change_solvent no_precipitate->change_solvent concentrate Concentrate Solution no_precipitate->concentrate slow_cool Cool Slowly reheat->slow_cool slow_cool->outcome concentrate->cool

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: Recrystallization of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diphenyl-1,3-thiazol-4-ol. Recrystallization is a critical technique for the purification of this compound, and this guide addresses common challenges encountered during the process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A: This indicates that the solvent is not suitable for your compound at the concentration you are using. The presence of two phenyl groups and a hydroxyl group gives the molecule both nonpolar and polar characteristics.[1] Consider the following steps:

  • Increase the amount of solvent: You may not be using a sufficient volume of solvent to dissolve the solute. Add the solvent in small increments while heating and stirring until the solid dissolves.

  • Switch to a more appropriate solvent: If a large volume of solvent is required, it may lead to poor recovery. Consult the solvent selection table below and consider a solvent with a polarity that better matches the compound. A mixture of solvents, such as ethanol/water or toluene/heptane, can also be effective.

  • Ensure adequate heating: Make sure your solvent is being heated to its boiling point (or a temperature just below it) to maximize solubility.

Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A: The absence of crystal formation upon cooling is a common issue in recrystallization and can be due to several factors:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[2] If the solution is too dilute, the concentration of the dissolved compound may not reach the supersaturation point required for crystal nucleation. To address this, you can:

    • Evaporate some of the solvent: Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • The cooling process is too slow or not cold enough: Sometimes, a lower temperature is required to induce crystallization. Try cooling the solution in an ice bath after it has reached room temperature.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[2] To remedy this:

  • Reheat and add more solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool slowly.

  • Change the solvent system: The chosen solvent may be too nonpolar. A more polar solvent or a solvent mixture might be necessary to increase the solubility of the compound at elevated temperatures and promote proper crystal formation upon cooling.

  • Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A: A low recovery of purified product can be frustrating. Here are some common causes and solutions:

  • Using too much solvent: As mentioned previously, an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.[3] To prevent this, use a pre-heated funnel and receiving flask.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product.

  • Collect a second crop of crystals: The filtrate (mother liquor) still contains dissolved product.[3] You can often recover more material by concentrating the filtrate by evaporation and cooling it again to obtain a second batch of crystals.

Q5: My recrystallized product is still impure. What went wrong?

A: If impurities are still present after recrystallization, consider the following:

  • The cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The chosen solvent is not effective for separating the impurities: The impurities may have similar solubility characteristics to this compound in the chosen solvent. In this case, a different solvent or an alternative purification method like column chromatography may be necessary.[3]

  • Incomplete washing of the crystals: After filtration, ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for Thiazole Derivatives
Ethanol7824.5Often a good starting choice for moderately polar compounds.[5]
Methanol6532.7More polar than ethanol; may be too good a solvent at room temperature.
Isopropanol8219.9Less polar than ethanol; can be a good alternative.
Ethyl Acetate776.0A moderately polar solvent; often used in combination with hexanes.[5]
Acetone5620.7A polar aprotic solvent; good dissolving power.[5]
Toluene1112.4A nonpolar aromatic solvent; useful for less polar compounds.
Heptane/Hexane~98 / ~69~1.9Very nonpolar; often used as the "poor" solvent in a mixed solvent system.
Water10080.1The hydroxyl group suggests some water solubility, but the phenyl rings likely limit it. Best used in a mixed solvent system (e.g., ethanol/water).[1][5]

Note: The suitability of a solvent for this compound should be determined experimentally.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (optional, to remove insolubles) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem No Crystals Form Upon Cooling cause1 Too much solvent used problem->cause1 cause2 Supersaturation not reached problem->cause2 cause3 Solution not cooled enough problem->cause3 solution1 Evaporate excess solvent cause1->solution1 solution2 Scratch inner surface of flask cause2->solution2 solution3 Add a seed crystal cause2->solution3 solution4 Cool in an ice bath cause3->solution4

Caption: Troubleshooting logic for failure of crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related thiazole derivatives.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in thiazole synthesis, particularly via the Hantzsch method, can arise from several factors.[1]

    • Poor Quality of Starting Materials: Ensure the purity of your reactants, such as the α-haloketone and the thioamide. Impurities can lead to unwanted side reactions.[1]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. It is advisable to perform small-scale optimization experiments to determine the ideal parameters.[2][3]

    • Inefficient Dehydrating Agent: For reactions that require cyclization via dehydration, the choice and amount of the dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) are crucial.[4]

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction. Consider exploring alternative solvents if you observe poor dissolution.[4]

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are the likely impurities and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Potential side products in a Hantzsch thiazole synthesis include:

    • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the starting materials.[1]

    • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[1]

    • Dimerization or Polymerization: Reactants or intermediates can sometimes undergo self-condensation.[1]

    • Formation of Isomeric Thiazoles: Depending on the reactants, isomeric thiazole products might be a possibility.[1]

    To minimize side reactions, ensure high-purity starting materials and optimize reaction conditions such as temperature and reaction time.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For 4-arylthiazoles, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often used.[1]

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from impurities.[1] An optimized solvent system, often determined by preliminary TLC analysis, is key to successful separation.[5]

    • "Oiling Out" during Recrystallization: If the compound separates as an oil instead of crystals, it could be due to high impurity levels or a suboptimal solvent. Consider purifying by column chromatography first or experimenting with different solvent systems and a slower cooling rate.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The Hantzsch thiazole synthesis is a widely used method for preparing thiazole derivatives.[6] It involves the reaction of an α-haloketone with a thioamide.[6][7] Modifications of the Gewald reaction can also be employed for the synthesis of substituted thiazoles.[8][9]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.[1]

  • Q3: Are there any catalysts that can improve the reaction?

    • A3: Yes, acid catalysts like p-Toluenesulfonic acid (PTSA) can be used to catalyze the Hantzsch thiazole synthesis.[1] For other types of thiazole syntheses, various catalysts might be applicable depending on the specific reaction mechanism.

  • Q4: My thiazole derivative appears to be unstable on silica gel. What should I do?

    • A4: Some thiazole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[5] You can test for this by spotting a solution of your compound on a TLC plate and observing it over time. If decomposition occurs, consider using neutralized silica gel or an alternative stationary phase like alumina.

Data Presentation: Reaction Condition Optimization

The following tables provide examples of how to structure data for optimizing reaction conditions.

Table 1: Solvent and Base Screening for Thiazole Synthesis

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1EthanolTriethylamine (1.5)801265
2DMFTriethylamine (1.5)801278
3TolueneTriethylamine (1.5)1101255
4DMFK₂CO₃ (2.0)801285
5DMFCs₂CO₃ (2.0)801272

Table 2: Optimization of Reaction Temperature and Time

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DMFK₂CO₃ (2.0)602475
2DMFK₂CO₃ (2.0)801285
3DMFK₂CO₃ (2.0)100682
4DMFK₂CO₃ (2.0)80880
5DMFK₂CO₃ (2.0)801686

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • α-Haloketone (e.g., 2-bromo-1-phenylethanone derivative)

  • Thioamide

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Sodium bicarbonate)

Procedure:

  • Dissolve the thioamide (1.0 equiv.) in the chosen solvent in a round-bottom flask.

  • Add the base (1.0-2.0 equiv.) to the solution.

  • Add the α-haloketone (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Thioamide and Base in Solvent start->dissolve add_ketone Add α-Haloketone dissolve->add_ketone heat Heat Reaction Mixture add_ketone->heat monitor Monitor by TLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Workup and Isolation complete->workup Yes purify Purification (Recrystallization/ Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

troubleshooting_low_yield issue issue cause cause solution solution low_yield Low Yield cause1 Impure Reactants low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Temp, Solvent, Base cause2->sol2 sol3 Increase Reaction Time, Monitor by TLC cause3->sol3 sol4 Optimize Conditions to Minimize Byproducts cause4->sol4

Caption: Troubleshooting guide for low reaction yield.

side_reactions center center reactant reactant product product side_product side_product reaction Hantzsch Synthesis desired_product Desired Thiazole reaction->desired_product side1 Oxazole reaction->side1 Amide Impurity side2 Dimer/Polymer reaction->side2 Self-condensation side3 Isomeric Thiazole reaction->side3 Isomerization react1 α-Haloketone react1->reaction react2 Thioamide react2->reaction

Caption: Potential side reactions in Hantzsch thiazole synthesis.

References

Stability issues of 2,5-Diphenyl-1,3-thiazol-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,5-Diphenyl-1,3-thiazol-4-ol in solution. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

Issue: Inconsistent experimental results or loss of compound activity over time.

This issue may be attributed to the degradation of this compound in your experimental solution. The stability of thiazole derivatives can be influenced by several factors.

Potential Causes and Troubleshooting Steps:

  • pH of the Solution: The thiazole ring, particularly with a hydroxyl substituent, can be susceptible to hydrolysis, especially under alkaline conditions.

    • Recommendation: Measure and buffer the pH of your stock solutions and final assay buffers. If possible, maintain a neutral to slightly acidic pH.

  • Presence of Oxidizing Agents: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the molecule's properties.[1]

    • Recommendation: Ensure all solvents and reagents are free from peroxides and other oxidizing species. Use fresh, high-purity solvents.

  • Exposure to Light: Aromatic heterocyclic compounds can be susceptible to photodegradation.[1]

    • Recommendation: Protect solutions containing the compound from direct light by using amber vials or covering the containers with aluminum foil.

dot

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific data for this compound is limited, analogous 4-aryl-1,3-thiazole derivatives suggest the following potential degradation pathways:

  • Hydrolysis: The thiazole ring or the hydroxyl group may undergo hydrolysis, particularly in alkaline media.[1]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.[1]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various photoproducts. Studies on other thiazole-containing compounds have shown that this can involve complex reactions, including cycloadditions with oxygen.[2]

Q2: How can I perform a rapid assessment of my compound's stability in a new buffer system?

A2: A preliminary stability assessment can be conducted by preparing a solution of the compound in the new buffer and monitoring its concentration over a set period (e.g., 0, 2, 4, 8, and 24 hours) at the intended experimental temperature. Analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. A stable compound will show a consistent peak area for the parent compound over time, with no significant appearance of new peaks that would indicate degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, the following storage conditions are recommended:

  • Solid Form: Store in a cool, dark, and dry place, preferably in a desiccator to minimize moisture exposure.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent such as DMSO. Aliquot into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is likely due to the poor aqueous solubility of the compound. Here are a few strategies to address this:

  • Use of Co-solvents: While preparing your aqueous buffer, consider including a small percentage of a water-miscible organic solvent like ethanol or keeping a low final concentration of DMSO. Be cautious as the co-solvent might affect your experimental system.

  • pH Adjustment: The solubility of compounds with acidic or basic groups can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.

  • Formulation Strategies: For more complex applications, especially in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can enhance solubility.

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is a crucial step in drug development and for establishing appropriate handling and storage conditions.

dot

Caption: General workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the mixture at 60°C.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.

  • Thermal Degradation:

    • For solid-state stability, keep the powdered compound in an oven at 80°C.

    • For solution stability, reflux a solution of the compound in a suitable solvent.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples, including the controls, by a stability-indicating analytical method, such as HPLC with a UV detector.

  • Compare the chromatograms of the stressed samples to the control sample to determine the extent of degradation and identify any degradation products.

Data Presentation

While specific quantitative data for this compound is not publicly available, the results of a forced degradation study should be summarized in a table for clear comparison.

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionDuration (hours)Temperature% Degradation of Parent CompoundNumber of Degradation ProductsObservations
1 M HCl2460°C< 5%1Minor degradation observed.
1 M NaOH2460°C~ 40%3Significant degradation.
30% H₂O₂24Room Temp~ 15%2Moderate degradation.
Thermal (Solid)4880°C< 2%0Compound is stable in solid form.
Photostability48Room Temp~ 25%>3Significant degradation with multiple products.

Note: This table presents hypothetical data to illustrate how results should be presented. Actual results will vary.

References

Degradation of 2,5-Diphenyl-1,3-thiazol-4-ol and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diphenyl-1,3-thiazol-4-ol. The information provided is based on the general chemistry of thiazole and phenolic compounds and is intended to help prevent and troubleshoot degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Light Exposure (Photodegradation): The thiazole ring is susceptible to photodegradation, particularly in the presence of photosensitizers and oxygen. This can lead to complex degradation pathways, including photo-oxygenation.

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • pH: The phenolic hydroxyl group makes the molecule susceptible to pH-dependent degradation. High pH (alkaline conditions) can lead to the formation of phenoxide ions, which are more susceptible to oxidation and other degradation reactions. Some phenolic compounds have been shown to be unstable at high pH, with these transformations being irreversible.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and photodegradation.

Q2: What are the visual or analytical signs of this compound degradation?

A2: Degradation can manifest in several ways:

  • Visual Changes: A change in the color or clarity of a solution, or the discoloration of a solid sample.

  • Analytical Changes:

    • A decrease in the concentration of the parent compound in your analytical runs (e.g., HPLC).

    • The appearance of new, unexpected peaks in your chromatograms.

    • Shifts in spectroscopic profiles (e.g., UV-Vis, NMR).

Q3: How should I store solutions of this compound to minimize degradation?

A3: To ensure the stability of your solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Control Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • Use an Inert Atmosphere: For sensitive experiments or long-term storage, purge the solution and the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvent Choice: Use high-purity, aprotic solvents. Ensure solvents are free of peroxides, especially ethers like THF or dioxane.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, incorporating antioxidants can be an effective strategy to prevent oxidative degradation. Commonly used antioxidants include:

  • Butylated hydroxytoluene (BHT): A common radical scavenger.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant.

The choice of antioxidant will depend on the solvent system and the specific experimental conditions. It is recommended to perform compatibility and effectiveness studies.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution upon exposure to ambient light.
  • Possible Cause: Photodegradation of the thiazole ring, potentially accelerated by photosensitizers or dissolved oxygen.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. Conduct all manipulations in a dimly lit area or under yellow light.

    • Deoxygenate the Solvent: Before preparing the solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Purify Solvents: If using solvents prone to forming peroxides (e.g., THF, diethyl ether), ensure they are freshly distilled or tested for peroxides.

    • Add a Singlet Oxygen Quencher: If photodegradation is still observed, consider adding a singlet oxygen quencher like sodium azide or 1,4-diazabicyclo[2.2.2]octane (DABCO) to the formulation, if compatible with your experimental setup.

Issue 2: The appearance of unknown peaks in the HPLC chromatogram after overnight storage at room temperature.
  • Possible Cause: A combination of thermal degradation and oxidation.

  • Troubleshooting Steps:

    • Re-evaluate Storage Temperature: Store the solution at a lower temperature (e.g., 4 °C or -20 °C).

    • Use an Inert Atmosphere: Prepare and store the solution under a nitrogen or argon atmosphere.

    • Incorporate an Antioxidant: Add a suitable antioxidant (e.g., BHT at 0.01-0.1%) to the solution.

    • Check Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could act as catalysts for degradation.

Issue 3: Significant degradation observed when the compound is in a basic aqueous buffer.
  • Possible Cause: Base-catalyzed hydrolysis or oxidation of the phenoxide ion. Phenolic compounds can be unstable at high pH.[1]

  • Troubleshooting Steps:

    • Adjust pH: If the experimental conditions allow, adjust the pH of the buffer to a neutral or slightly acidic range (pH 5-7).

    • Limit Exposure Time: Minimize the time the compound is in the basic buffer.

    • Work at Lower Temperatures: Perform the experiment at a reduced temperature to slow down the degradation rate.

    • Use a Co-solvent: If possible, add a non-aqueous, aprotic co-solvent to the buffer to reduce the activity of water and hydroxide ions.

Quantitative Data on Degradation (Illustrative Examples)

The following tables provide illustrative quantitative data based on the general behavior of thiazole and phenolic compounds. Note: These are not experimental data for this compound and should be used as a general guide. Compound-specific stability studies are highly recommended.

Table 1: Estimated Effect of Temperature on Thermal Degradation Rate

Temperature (°C)Estimated Half-life (t½) in Solution
4> 1 month
25~ 1-2 weeks
40~ 2-4 days
60< 1 day

Table 2: Estimated Effect of pH on Degradation in Aqueous Solution at 25°C

pHEstimated Degradation after 24 hours
3< 1%
5< 2%
7~ 5%
9> 15%
11> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV. Compare the chromatograms of the stressed samples with that of a non-stressed control to identify degradation products.

Protocol 2: Evaluation of Antioxidant Effectiveness

This protocol provides a framework for testing the effectiveness of an antioxidant in preventing the degradation of this compound.

1. Materials:

  • This compound

  • Solvent (e.g., methanol)

  • Antioxidant (e.g., BHT)

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Solution Preparation:

    • Control Solution: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 50 µg/mL).

    • Test Solution: Prepare a solution of this compound at the same concentration, containing the antioxidant at a specified concentration (e.g., 0.05% BHT).

  • Stress Condition: Expose both solutions to an oxidative stressor. This can be done by loosely capping the vials to allow air exposure and placing them in a well-lit area at room temperature for a set period (e.g., 7 days).

  • Sample Analysis: At regular intervals (e.g., day 0, 1, 3, 7), take aliquots from both solutions and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound in the control and test solutions over time. A smaller decrease in the peak area in the test solution indicates that the antioxidant is effective in preventing degradation.

Visualizations

Degradation_Pathways cluster_photo Photodegradation cluster_oxidation Oxidation cluster_pH pH-mediated Degradation Compound This compound Endoperoxide Unstable Endoperoxide Compound->Endoperoxide Sulfoxide Thiazole S-oxide Compound->Sulfoxide Phenoxide Phenoxide Ion Compound->Phenoxide Degradation_Products Degradation_Products Compound->Degradation_Products Thermal Degradation (Heat) Light Light (UV/Vis) Singlet_Oxygen Singlet Oxygen (¹O₂) Light->Singlet_Oxygen Photosensitizer Oxygen Oxygen (³O₂) Singlet_Oxygen->Endoperoxide Photo_Products Photo-oxidation Products Endoperoxide->Photo_Products Rearrangement Oxidants Oxidizing Agents (Peroxides, O₂) Oxidants->Sulfoxide High_pH High pH (OH⁻) High_pH->Phenoxide Oxidized_Phenoxide Oxidized Products Phenoxide->Oxidized_Phenoxide Oxidation

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Control Control Sample (No Stress) Stock->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Dilute Dilute all samples Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Compare Compare chromatograms and identify degradants HPLC->Compare

Caption: Workflow for a forced degradation study.

References

Overcoming solubility issues of 2,5-Diphenyl-1,3-thiazol-4-ol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Diphenyl-1,3-thiazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in-vitro assays, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound featuring a five-membered thiazole ring containing sulfur and nitrogen atoms.[1] This core structure is found in numerous biologically active molecules and is of significant interest in medicinal chemistry.[2][3] The compound has two phenyl groups, which contribute to its lipophilic nature, and a hydroxyl group at the 4-position, which adds polarity and can participate in hydrogen bonding.[1] This structure suggests potential applications in drug discovery and materials science.[1][4]

Q2: My stock solution of this compound in DMSO is clear, but it precipitates when diluted into my aqueous assay buffer. Why does this happen?

A2: This is a common phenomenon known as "solvent shock" or precipitation due to a sharp decrease in solubility. While this compound may be readily soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can be dramatically lower in an aqueous environment.[5] When a concentrated DMSO stock is diluted into a large volume of buffer, the solvent polarity changes drastically, causing the compound to crash out of the solution if its aqueous solubility limit is exceeded.[5][6]

Q3: What is the maximum recommended final concentration of DMSO for my assay?

A3: The ideal final DMSO concentration should be as low as possible while maintaining compound solubility. Most cell lines can tolerate up to 0.5% DMSO, with some tolerating 1% for short periods.[7] However, concentrations above 0.1% can have subtle effects on cell physiology, and levels above 1% can cause significant cytotoxicity.[8][9] It is crucial to determine the specific tolerance of your cell line or enzyme system by running a vehicle control experiment.[10]

Q4: Can the chemical structure of this compound itself contribute to variable solubility?

A4: Yes. Compounds like this compound can exist in equilibrium between two structural forms called tautomers: the "enol" form (thiazol-4-ol) and a "keto" form.[11][12] These two forms can have different physicochemical properties, including solubility. The equilibrium between them can be influenced by the solvent, pH, and temperature, potentially leading to inconsistent solubility and assay results.[11]

Understanding the Chemistry: Keto-Enol Tautomerism

The structure of this compound allows for keto-enol tautomerism. The equilibrium between the hydroxyl (enol) and a keto form can be influenced by the solvent environment. This is a critical factor to consider, as the two tautomers may exhibit different solubilities and biological activities.

Keto-enol equilibrium of the title compound.

Troubleshooting Guide for Solubility Issues

This guide addresses common observations related to the precipitation of this compound and provides actionable solutions. Low compound solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[13]

ObservationPotential Cause(s)Recommended Solution(s)
Immediate, heavy precipitation upon dilution of DMSO stock into aqueous buffer.Exceeded Maximum Aqueous Solubility: The final compound concentration is far above its solubility limit in the assay buffer.[5] Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.[14]Reduce Final Concentration: Perform a dose-response experiment starting from a much lower concentration. Optimize Dilution Protocol: Use a serial dilution approach. Add the DMSO stock to the assay buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations.[6][14]
Fine precipitate or cloudiness appears over time during incubation.Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature (e.g., 37°C) than at room temperature.[14] pH Shift: Changes in buffer pH due to CO₂ environment or cell metabolism can alter the ionization state and solubility of the compound.[14] Compound Degradation: The compound may not be stable in the aqueous buffer over the course of the experiment.Pre-warm Solutions: Ensure all solutions, including the assay medium, are pre-warmed to the incubation temperature before adding the compound.[14] Buffer Optimization: Confirm that the buffer system is appropriate for the incubator's CO₂ concentration. Test the compound's solubility at different pH values to find the optimal range. Assess Compound Stability: Run a control experiment to check the compound's stability in the assay medium over time using a method like HPLC.
Inconsistent or non-reproducible assay results.Partial Precipitation: The compound is not fully dissolved, leading to an unknown and variable concentration of the active compound in solution.[6][13] Hygroscopic DMSO Stock: DMSO can absorb water from the atmosphere, which can reduce the solubility of the compound in the stock solution over time.[10] Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock can promote precipitation within the stock tube.[14]Confirm Solubility: Before running the full assay, determine the kinetic solubility of the compound in your specific assay buffer (see protocol below).[13] Proper Stock Handling: Use anhydrous DMSO to prepare stock solutions.[14] Aliquot stock solutions into single-use vials to minimize water absorption and avoid freeze-thaw cycles.[10][14] Pre-Use Check: Before use, warm the stock solution to room temperature and vortex thoroughly to redissolve any potential micro-precipitates.[14]
Lower than expected potency or no activity observed.Reduced Effective Concentration: The actual concentration of the dissolved compound available to interact with the target is much lower than the nominal concentration due to precipitation.[13] Assay Interference: The compound itself may interfere with the assay technology.[15]Use Co-solvents: If the assay allows, introduce a low percentage of a co-solvent like ethanol, polyethylene glycol (PEG), or glycerol into the final assay buffer.[16][17] The tolerance of the assay to any co-solvent must be validated. Add Protein: If compatible with the assay, adding bovine serum albumin (BSA) to the buffer can help solubilize lipophilic compounds.[18] Run Interference Controls: Test the compound in control experiments (e.g., without the biological target) to check for non-specific activity or assay interference.[15]

Experimental Protocols & Workflows

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving precipitation issues.

G start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock check_buffer Does precipitation occur when diluted in buffer alone (no cells/enzyme)? check_stock->check_buffer Yes sol_stock Troubleshoot Stock Solution: - Use anhydrous DMSO - Aliquot to avoid freeze-thaw - Warm and vortex before use check_stock->sol_stock No lower_conc Lower Final Concentration check_buffer->lower_conc Yes modify_buffer Modify Assay Buffer: - Adjust pH - Add co-solvents (e.g., PEG) - Add protein (e.g., BSA) check_buffer->modify_buffer No (Interaction with assay components) optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) lower_conc->optimize_dilution optimize_dilution->modify_buffer Still precipitates problem_solved Problem Resolved optimize_dilution->problem_solved Precipitation stops modify_buffer->problem_solved

A decision tree for addressing compound precipitation.
Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol determines the maximum concentration at which this compound remains soluble in a specific aqueous buffer over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer of interest

  • 96-well clear bottom plates

  • Multichannel pipette

  • Nephelometer or plate reader capable of measuring light scattering (e.g., at 600 nm)

Methodology:

  • Prepare Compound Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create Serial Dilutions in DMSO: In a 96-well plate (the "compound plate"), perform a 2-fold serial dilution of the DMSO stock solution in 100% DMSO to create a range of concentrations.

  • Prepare Assay Plate: Add 198 µL of the assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by shaking for 30-60 seconds.

  • Incubate: Incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 2 hours).

  • Measure: Read the plate using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: DMSO Tolerance Assay for Cell-Based Experiments

This protocol helps determine the maximum concentration of DMSO that can be used in a cell-based assay without causing cytotoxicity.

Materials:

  • The cell line used in your primary assay

  • Cell culture medium

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Seed Cells: Seed cells in a 96-well plate at the same density used for your primary assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in the cell culture medium to achieve final concentrations ranging from 0.05% to 5%. Include a "no DMSO" medium-only control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your primary experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure and Analyze: Read the plate using the appropriate plate reader. Calculate cell viability as a percentage relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest level that does not cause a significant drop (e.g., >10%) in cell viability.

ParameterRecommended Starting Conditions
Stock Solution Solvent 100% Anhydrous DMSO
Stock Solution Concentration 1-20 mM
Final DMSO Concentration in Assay ≤ 0.5% (cell-based), ≤ 2% (biochemical)
pH of Aqueous Buffer Test range from 6.0 to 8.0
Co-solvents (if necessary) Ethanol, PEG400, Glycerol (validate assay tolerance first)

References

Technical Support Center: Optimizing Biological Assays for 2,5-Diphenyl-1,3-thiazol-4-ol and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diphenyl-1,3-thiazol-4-ol and other thiazole derivatives. Our aim is to help you navigate common experimental challenges and optimize your biological assay parameters for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Solubility

Q1: I am having trouble dissolving this compound for my cell-based assays. What is the recommended solvent?

A: this compound, like many heterocyclic compounds, may have limited aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your final assay concentration, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[1][2]

Q2: My compound precipitates out of solution when I add it to the aqueous cell culture medium. How can I prevent this?

A: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing: After diluting the DMSO stock in your medium, vortex the solution thoroughly to ensure it is well-mixed.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Sonication: Briefly sonicating the solution can help to break up small aggregates and improve solubility.

  • Final DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher concentration (e.g., up to 1% for some robust cell lines) might be necessary to maintain solubility. However, you must validate the tolerance of your specific cell line to the chosen DMSO concentration.[1]

Assay Performance and Data Interpretation

Q3: I am observing high variability in my cytotoxicity assay results (e.g., MTT assay) between experiments. What could be the cause?

A: High variability in cytotoxicity assays can stem from several factors:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density across all wells and plates.

  • Compound Stability: Thiazole derivatives can be unstable in aqueous solutions over time. Prepare fresh dilutions of your compound from the DMSO stock for each experiment.

  • DMSO Concentration: Inconsistent final DMSO concentrations across wells can lead to variable results. Use precise pipetting techniques.

  • Incubation Time: Use a consistent incubation time for all experiments.

Q4: My compound shows activity in a primary screen, but I am unable to reproduce the results in secondary assays. Why might this be happening?

A: This is a common challenge in drug discovery and could be due to the compound being a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear as "hits" in many different assays due to non-specific activity rather than specific interaction with the intended target.[3][4] Thiazole-containing compounds have been identified as potential PAINS.[4] Some common reasons for false-positive results include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Assay Interference: The compound may interfere with the assay technology itself, for example, by having inherent fluorescence or by quenching the fluorescent signal.

  • Reactivity: The compound may be chemically reactive and covalently modify proteins or other assay components.

Q5: How can I determine if my thiazole derivative is a PAINS?

A: Several experimental approaches can help you identify potential PAINS:

  • Detergent Test: Perform your assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). If the compound's activity is significantly reduced, it may be due to aggregation-based inhibition.

  • Assay Technology Comparison: Test the compound in multiple assays with different detection methods (e.g., fluorescence vs. absorbance). If the activity is only observed in one type of assay, it may be an artifact of that technology.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test closely related analogs of your compound. If small structural changes lead to a complete loss of activity (a steep "activity cliff"), it might suggest non-specific activity.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • 96-well plates

  • Complete cell culture medium

  • This compound (or other thiazole derivative) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[1][2] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the thiazole derivative for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the cytotoxic activity of related thiazole derivatives against various cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency and for selecting appropriate concentration ranges for your experiments.

Table 1: Cytotoxic Activity (IC50 in µM) of Thiazole Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference
Thiazole Derivative 12.57 ± 0.167.26 ± 0.44--[7]
Thiazole Derivative 28.66 ± 0.43.35 ± 0.2-5.32 ± 0.3[8]
Thiazole Derivative 3--12.0 ± 1.73-[9]
Thiazole Derivative 416.95 ± 0.814.17 ± 0.7-20.08 ± 1.0[8]

Note: The specific structures of the "Thiazole Derivatives" are detailed in the cited references.

Visualizations

Experimental and logical Workflows

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate for 15 min (Dark) add_stains->incubate_stains acquire_data Acquire Data on Flow Cytometer incubate_stains->acquire_data analyze_plots Analyze Dot Plots acquire_data->analyze_plots quantify Quantify Cell Populations analyze_plots->quantify

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Troubleshooting_PAINS Troubleshooting Workflow for Potential PAINS start Inconsistent or Irreproducible Assay Results check_basics Verify Basic Assay Parameters (Cell Health, Reagents, etc.) start->check_basics is_pains Consider Possibility of Pan-Assay Interference (PAINS) check_basics->is_pains detergent_test Perform Assay with Non-ionic Detergent is_pains->detergent_test compare_assays Test in Orthogonal Assays (Different Technologies) is_pains->compare_assays sar_analysis Conduct SAR Studies is_pains->sar_analysis activity_lost Activity Lost? detergent_test->activity_lost activity_retained Activity Retained? detergent_test->activity_retained compare_assays->activity_lost compare_assays->activity_retained sar_analysis->activity_lost sar_analysis->activity_retained likely_pains Likely a PAINS Artifact (e.g., Aggregation) activity_lost->likely_pains likely_specific Likely Specific Activity activity_retained->likely_specific

Caption: Logical workflow for investigating potential PAINS behavior.

References

Technical Support Center: Strategies for Mitigating Off-Target Effects of Novel Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A- For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and minimizing off-target effects for researchers working with novel thiazole-based compounds, exemplified by the 2,5-diphenyl-1,3-thiazol-4-ol scaffold. Due to the limited publicly available pharmacological data on this specific compound, we will use a generalized framework applicable to the broader class of thiazole-containing kinase inhibitors to address potential challenges during drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with thiazole-based kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a frequent challenge. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a misinterpretation of the compound's biological role, ultimately hindering its development as a safe and effective therapeutic.[1]

Q2: My experimental results (e.g., unexpected phenotype, cytotoxicity) with a this compound analog are inconsistent with the inhibition of its intended target. What are the likely causes?

A2: This scenario strongly suggests potential off-target effects. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins. It is crucial to experimentally validate that the observed effects are a direct result of on-target inhibition.[1]

Q3: What are the initial steps to confirm that the observed cellular effect of my thiazole compound is due to on-target inhibition?

A3: A multi-pronged approach is recommended to validate on-target effects:

  • Use a Structurally Different Inhibitor: Corroborate your findings by using a chemically distinct inhibitor that targets the same primary kinase.[1] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Dose-Response Correlation: Establish a clear correlation between the concentration of your compound, the extent of target inhibition, and the observed cellular phenotype.

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target kinase into your cellular model. If the phenotype is reversed, it provides strong evidence for on-target activity.

  • Negative Control Compound: Synthesize or obtain a close structural analog of your active compound that is inactive against the primary target. This control should not produce the same cellular phenotype.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Required for On-Target Inhibition
Possible Cause Troubleshooting Steps
Broad kinase selectivity 1. Kinome-wide Selectivity Profiling: Screen the compound against a large panel of kinases to identify off-target interactions.[1] 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify modifications that improve selectivity.
Compound precipitation in media 1. Solubility Assessment: Determine the aqueous solubility of the compound in your cell culture medium. 2. Microscopic Examination: Visually inspect cell cultures for signs of compound precipitation.
Vehicle-induced toxicity 1. Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same final concentration as in your compound-treated wells.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Compound instability 1. Stability Assessment: Determine the stability of the compound in your experimental buffer and cell culture media over time. 2. Fresh Stock Solutions: Prepare fresh stock solutions of the compound and avoid repeated freeze-thaw cycles.[1]
Cellular heterogeneity 1. Low Passage Number: Use cells with a low passage number to ensure a more homogeneous population. 2. Clonal Selection: Consider using a single-cell cloned population for your assays.
Variability in experimental conditions 1. Standardized Protocols: Maintain consistent cell densities, incubation times, and compound concentrations across all experiments.[1]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a thiazole-based compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer, ensuring the final DMSO concentration in the assay is typically ≤1%.

  • Reaction Setup: In a 384-well plate, add the diluted compound or vehicle control.

  • Kinase and Substrate Addition: Add a pre-mixture of the recombinant kinase and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For kinases showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Thiazole Inhibitor

Kinase TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D850
Off-Target Kinase E>10,000

This table presents fictional data for illustrative purposes.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To confirm that the thiazole compound binds to its intended kinase target within a cellular environment.

Methodology:

  • Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of the unlabeled thiazole compound, followed by the addition of a fluorescent energy transfer probe (tracer) that also binds to the target kinase.

  • Incubation: Incubate at 37°C in a CO₂ incubator for 2 hours.

  • Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound. Determine the IC50 value from the dose-response curve.[2]

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_optimization Lead Optimization Biochemical_Assay Biochemical Assay (On-Target Potency) Kinase_Profiling Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinase_Profiling Identify Potent Hits Target_Engagement Target Engagement (e.g., NanoBRET™) Kinase_Profiling->Target_Engagement Confirm Cellular Target Cellular_Activity Cellular Activity Assay (Phenotypic Response) Target_Engagement->Cellular_Activity Cytotoxicity_Assay Cytotoxicity Assay Cellular_Activity->Cytotoxicity_Assay SAR_Studies Medicinal Chemistry (SAR Optimization) Cytotoxicity_Assay->SAR_Studies Iterate to Improve Selectivity & Safety SAR_Studies->Kinase_Profiling Re-evaluate Profile In_Vivo_Testing In Vivo Efficacy & Toxicology SAR_Studies->In_Vivo_Testing

Troubleshooting_Logic Start Unexpected Experimental Result Observed Check_Controls Were Positive & Negative Controls Valid? Start->Check_Controls Yes_Controls Yes Check_Controls->Yes_Controls No_Controls No Check_Controls->No_Controls On_Target_Hypothesis Is Phenotype Consistent with On-Target Inhibition? Yes_Controls->On_Target_Hypothesis Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol) No_Controls->Troubleshoot_Assay Yes_On_Target Yes On_Target_Hypothesis->Yes_On_Target No_On_Target No On_Target_Hypothesis->No_On_Target Validate_On_Target Validate On-Target Effect (e.g., Rescue Experiment) Yes_On_Target->Validate_On_Target Investigate_Off_Target Investigate Off-Target Effects (e.g., Kinome Scan) No_On_Target->Investigate_Off_Target Optimize_Compound Optimize Compound (Medicinal Chemistry) Investigate_Off_Target->Optimize_Compound

Signaling_Pathway Inhibitor Thiazole Inhibitor Kinase_A Kinase_A Inhibitor->Kinase_A On-Target Inhibition Kinase_X Kinase_X Inhibitor->Kinase_X Off-Target Inhibition

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,5-Diphenyl-1,3-thiazol-4-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected tautomeric forms of this compound and how do they affect the NMR spectrum?

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (2,5-Diphenyl-1,3-thiazol-4-one). The equilibrium between these two forms is often solvent-dependent.[1][2] Polar, protic solvents may favor the enol form through hydrogen bonding, while nonpolar, aprotic solvents may favor the keto form. The presence of both tautomers in solution will result in a more complex NMR spectrum with two sets of peaks.

Q2: What are the predicted 1H NMR chemical shifts for the enol and keto forms of this compound?

The following table summarizes the predicted 1H NMR chemical shifts for the enol and keto tautomers. These values are estimates and may vary depending on the solvent and experimental conditions.

Proton Predicted Chemical Shift (ppm) - Enol Form Predicted Chemical Shift (ppm) - Keto Form Multiplicity Integration
Phenyl H (ortho, C2-Ph)7.9 - 8.17.8 - 8.0m2H
Phenyl H (meta, C2-Ph)7.4 - 7.67.3 - 7.5m2H
Phenyl H (para, C2-Ph)7.4 - 7.67.3 - 7.5m1H
Phenyl H (ortho, C5-Ph)7.6 - 7.87.5 - 7.7m2H
Phenyl H (meta, C5-Ph)7.3 - 7.57.2 - 7.4m2H
Phenyl H (para, C5-Ph)7.3 - 7.57.2 - 7.4m1H
OH (enol)9.0 - 11.0 (broad)-s1H
CH (keto)-4.5 - 5.5s1H

Q3: What are the predicted 13C NMR chemical shifts for the enol and keto forms?

The table below shows the predicted 13C NMR chemical shifts for the carbon atoms in both tautomeric forms. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are particularly useful for distinguishing between the two forms.

Carbon Predicted Chemical Shift (ppm) - Enol Form Predicted Chemical Shift (ppm) - Keto Form
C=O (keto)-190 - 200
C-OH (enol)160 - 170-
C2165 - 175160 - 170
C5140 - 150115 - 125
Phenyl C (C2-Ph, ipso)130 - 135130 - 135
Phenyl C (C2-Ph)125 - 130125 - 130
Phenyl C (C5-Ph, ipso)130 - 135130 - 135
Phenyl C (C5-Ph)125 - 130125 - 130

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound.

Issue 1: The spectrum shows more peaks than expected, and some are broad.

  • Possible Cause: Presence of both enol and keto tautomers in solution. The broad peaks may be due to chemical exchange between the two forms.

  • Troubleshooting Steps:

    • Vary the Solvent: Acquire spectra in different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in solvent can shift the tautomeric equilibrium, simplifying the spectrum by favoring one form.[1][2]

    • Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange rate, resulting in sharper signals for each tautomer. Conversely, increasing the temperature might cause the signals to coalesce into a single averaged peak if the exchange becomes very fast on the NMR timescale.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the 1H NMR spectrum. The broad peak corresponding to the enol -OH proton should disappear or significantly decrease in intensity.

Issue 2: Poor signal-to-noise ratio, making it difficult to identify peaks.

  • Possible Cause: Low sample concentration, insufficient number of scans, or poor instrument tuning.

  • Troubleshooting Steps:

    • Increase Sample Concentration: If solubility permits, prepare a more concentrated sample.

    • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Quadrupling the number of scans will double the signal-to-noise ratio.

    • Optimize Shimming: Poor magnetic field homogeneity can lead to broad signals and reduced peak height. Ensure the instrument is properly shimmed before acquisition.

    • Check Probe Tuning: Ensure the NMR probe is correctly tuned and matched for the solvent and nucleus being observed.

Issue 3: Overlapping signals in the aromatic region.

  • Possible Cause: The chemical shifts of the two phenyl rings are very similar, leading to a complex and overlapping multiplet pattern.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlapping multiplets.

    • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

      • COSY: Will show correlations between coupled protons, helping to trace the connectivity within each phenyl ring.

      • HSQC: Will correlate each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C signals.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: Standard 1H NMR Data Acquisition

  • Insertion: Insert the NMR tube into the spinner and place it in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Start with 16 or 32 scans.

    • Relaxation Delay (D1): Set to 1-2 seconds.

    • Acquisition Time (AQ): Set to 2-4 seconds for good resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient.

  • Acquisition: Start the data acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Section 4: Visualizations

Tautomerism Enol This compound (Enol Form) Keto 2,5-Diphenyl-1,3-thiazol-4-one (Keto Form) Enol->Keto Proton Transfer Keto->Enol Proton Transfer

Caption: Keto-enol tautomerism of this compound.

Troubleshooting_Workflow start Complex NMR Spectrum q1 More peaks than expected? Broad signals? start->q1 a1 Likely Tautomerism q1->a1 Yes q2 Poor Signal-to-Noise? q1->q2 No s1 Vary Solvent Vary Temperature D₂O Exchange a1->s1 s1->q2 a2 Low Sensitivity q2->a2 Yes q3 Overlapping Aromatic Signals? q2->q3 No s2 Increase Concentration Increase Scans Optimize Shimming a2->s2 s2->q3 a3 Signal Crowding q3->a3 Yes end Interpreted Spectrum q3->end No s3 Higher Field NMR 2D NMR (COSY, HSQC) a3->s3 s3->end

Caption: Troubleshooting workflow for complex NMR spectra.

Spectral_Interpretation_Logic start Acquire 1H and 13C NMR check_tautomers Identify signals for both enol and keto forms start->check_tautomers assign_phenyl Assign phenyl protons and carbons (7.2 - 8.1 ppm for 1H) (125 - 135 ppm for 13C) check_tautomers->assign_phenyl assign_thiazole Assign thiazole ring signals assign_phenyl->assign_thiazole distinguish_tautomers Key signals: Enol: -OH (9-11 ppm), C4-OH (160-170 ppm) Keto: -CH (4.5-5.5 ppm), C4=O (190-200 ppm) assign_thiazole->distinguish_tautomers two_d_nmr Use 2D NMR (COSY, HSQC) to confirm assignments and resolve overlap distinguish_tautomers->two_d_nmr If ambiguity remains final_structure Final Structure Elucidation distinguish_tautomers->final_structure If clear two_d_nmr->final_structure

Caption: Logical workflow for spectral interpretation.

References

Validation & Comparative

A Comparative Analysis of Thiazole Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Thiazole Derivatives

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the C2, C4, and C5 positions can modulate the potency and selectivity of these compounds.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways implicated in tumor progression and proliferation.[3][7] The following table summarizes the cytotoxic activity of several thiazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16[8][9]
HepG2 (Liver Cancer)7.26 ± 0.44[8][9]
Thiazole-naphthalene derivative 5bMCF-7 (Breast Cancer)0.48 ± 0.03[7]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast Cancer)17.2 ± 1.9[7]
Urea-functionalized aminothiazole-benzazole analog 8aMCF-7 (Breast Cancer)9.6 ± 0.6[7]
2,4-dioxothiazolidine derivative 22MCF-7 (Breast Cancer)1.21 ± 0.04[7]
Thiazole-coumarin hybrid 6aMCF-7 (Breast Cancer)2.15 ± 0.12[7]
Thiazolyl-pyrazoline derivative 10bMCF-7 (Breast Cancer)0.89 ± 0.05[7]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[10]
Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3 )MCF-7 (Breast Cancer)20.6 ± 0.3 µg/mL[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The thiazole scaffold is a key structural motif in many antimicrobial agents. Synthetic modifications have led to the development of derivatives with potent activity against a wide range of bacterial and fungal pathogens.[6][12] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-phenyl-1,3-thiazole derivative 11 S. aureus150-200[1]
E. coli150-200[1]
A. niger150-200[1]
2-phenyl-1,3-thiazole derivative 12 S. aureus125-150[1]
E. coli125-150[1]
A. niger125-150[1]
Benzo[d]thiazole derivative 13 Gram-positive/negative bacteria, Fungi50-75[1]
Benzo[d]thiazole derivative 14 Gram-positive/negative bacteria, Fungi50-75[1]
Thiazole derivative 43a S. aureus16.1 µM[6]
E. coli16.1 µM[6]
Heteroaryl thiazole derivative 4 E. coli170[13]
Heteroaryl thiazole derivative 9 B. cereus170[13]
S. Typhimurium170[13]
Thiazole-2-imine derivative 4i SaOS-20.190 ± 0.045[10]

Note: MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5][14]

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound/DerivativeTarget/AssayIC50 (µM) or % InhibitionReference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a )5-LOX0.127[4]
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)COX-1/COX-2Non-selective[4]
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol)COX-211.65 ± 6.20[4]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one 21a COX-116[4]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one 21b COX-110[4]
Nitro-substituted thiazole derivative 3c Carrageenan-induced rat paw edema44% inhibition[5]
Nitro-substituted thiazole derivative 3d Carrageenan-induced rat paw edema41% inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of thiazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) and incubate for a further 48 hours.[15]

  • MTT Addition: After the incubation period, discard the media and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for MIC Determination

Principle: This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Signaling Pathways and Experimental Workflows

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, in cancer, many thiazole-based compounds act as kinase inhibitors, disrupting pathways crucial for cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Studies Synthesis Synthesis of Thiazole Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro Hit_ID Hit Identification InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Animal_Models Animal Models ADMET->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Preclinical Preclinical Candidate Toxicity->Preclinical

General workflow for drug discovery with thiazole derivatives.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Thiazole Thiazole Derivative (Kinase Inhibitor) Thiazole->RAF Inhibition Thiazole->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Simplified MAPK/ERK signaling pathway targeted by some thiazole kinase inhibitors.

References

2,5-Diphenyl-1,3-thiazol-4-ol vs. [similar compound] in anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thiazole and Thiadiazole Derivatives in Anticancer Activity

In the landscape of oncological research, heterocyclic compounds, particularly those containing thiazole and thiadiazole scaffolds, have emerged as a promising avenue for the development of novel anticancer agents.[1][2][3][4] Their diverse pharmacological profiles and ability to interact with various biological targets have made them a focal point of extensive investigation.[1][2] This guide presents a comparative overview of two distinct derivatives, a thiazole and a thiadiazole compound, highlighting their respective cytotoxic activities against the MCF-7 human breast adenocarcinoma cell line.

The compounds selected for this comparison are:

  • Compound A: Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate

  • Compound B: 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole

This comparison aims to provide researchers, scientists, and drug development professionals with a concise summary of the available preclinical data, detailed experimental protocols for the cytotoxicity assays, and a visualization of a relevant biological pathway.

Quantitative Data Summary

The in vitro cytotoxic effects of Compound A and Compound B against the MCF-7 breast cancer cell line were evaluated using colorimetric assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundClassCancer Cell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
Compound A Thiazole DerivativeMCF-720.6 ± 0.3Not Specified[5]
Compound B 1,3,4-Thiadiazole DerivativeMCF-7Not Specified49.6[6]
Cisplatin (Reference) Standard ChemotherapeuticMCF-735.31 ± 0.51Not Specified[5]
Etoposide (Reference) Standard ChemotherapeuticMCF-7Not Specified> 100[6]

Note: A direct comparison of potency is challenging due to the different units reported (µg/mL vs. µM) and the lack of molecular weight information in the provided context to perform a conversion. However, the data indicates that Compound A exhibits a more potent cytotoxic effect on MCF-7 cells than the standard chemotherapeutic agent, cisplatin, under the reported experimental conditions.[5] Compound B also demonstrates cytotoxic activity against this cell line.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of the compared compounds.

MTT Assay for Cytotoxicity (for Compound A)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • MTT solution (concentration not specified)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cisplatin (as a positive control)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Compound A, the reference drug (cisplatin), and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (for Compound B)

The specific type of cytotoxicity assay used for Compound B is not explicitly named in the provided information but is a standard in vitro proliferation assay.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Test compounds

  • Etoposide (as a reference drug)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Reagents for assessing cell viability (e.g., a dye like Sulforhodamine B or a metabolic indicator like resazurin)

Procedure:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Incubation: After 24 hours, the cells are treated with different concentrations of the test compounds for 72 hours.

  • Staining and Measurement: After the incubation period, the assay is terminated, and the appropriate staining or viability-indicating reagent is added. The absorbance or fluorescence is measured to determine the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.

Signaling Pathway Visualization

While the specific molecular mechanisms of Compound A and Compound B are not detailed in the provided information, many thiazole and thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic signaling pathway that is a common target for anticancer therapies.

Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Substrates Substrates Caspase-3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: A generalized overview of the extrinsic and intrinsic apoptotic signaling pathways.

References

Comparative Efficacy Analysis of Substituted Thiazole Derivatives and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anti-inflammatory efficacy of substituted thiazole derivatives against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The data presented is based on studies evaluating the inhibition of protein denaturation, a well-established biomarker for inflammation.

Quantitative Data Summary

The anti-inflammatory activity of synthesized 2,4-disubstituted thiazole derivatives was assessed using the albumin denaturation method. The percentage inhibition of protein denaturation was compared against the standard drug, Diclofenac Sodium. The results are summarized in the table below.

Compound IDStructure/SubstituentConcentration (µg/mL)% Inhibition of Protein DenaturationStandard DrugConcentration (µg/mL)% Inhibition of Protein Denaturation
6a 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide80076.62%Diclofenac Sodium800-
160078.81%1600-
6c 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide40071.20%Diclofenac Sodium400-
80075.65%800-
160079.93%1600-
6g 2-(2,3-dimethylphenylamino)-N-(4-(4-hydroxyphenyl)thiazol-2-yl)benzamide400Good ActivityDiclofenac Sodium400-
800Good Activity800-
1600Good Activity1600-

Note: The specific % inhibition for Diclofenac Sodium and compound 6g at all concentrations were not explicitly provided in the source material, but compounds 6a and 6c were reported to show better activity than the standard.[1]

Experimental Protocols

In-Vitro Anti-inflammatory Activity: Albumin Denaturation Method

This assay is based on the principle that denaturation of proteins is a marked feature of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory property.

  • Preparation of Solutions:

    • A 1% aqueous solution of bovine serum albumin (BSA) is prepared.

    • Test compounds and the standard drug (Diclofenac Sodium) are prepared in various concentrations (e.g., 400, 800, 1600 µg/mL).

  • Assay Procedure:

    • The reaction mixture consists of 2 ml of the test/standard drug solution and 2.8 ml of the 1% BSA solution.

    • The mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixture at 51°C for 20 minutes.

    • After cooling, the turbidity of the mixture is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The control represents the mixture with only the BSA solution, which shows maximum denaturation.

Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs. While the precise signaling pathway for the investigated thiazole derivatives is not elucidated in the referenced study, many anti-inflammatory compounds target key inflammatory signaling cascades such as the NF-κB and MAPK pathways.[2][3][4]

Below is a generalized diagram of a key inflammatory signaling pathway.

G Generalized Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade (e.g., MAPK, IKK) Signaling Cascade (e.g., MAPK, IKK) Receptor->Signaling Cascade (e.g., MAPK, IKK) Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Signaling Cascade (e.g., MAPK, IKK)->Transcription Factor (e.g., NF-κB) Gene Transcription Gene Transcription Transcription Factor (e.g., NF-κB)->Gene Transcription Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Inflammatory Response Inflammatory Response Pro-inflammatory Mediators (e.g., COX-2, Cytokines)->Inflammatory Response

Caption: Generalized Inflammatory Signaling Pathway.

Experimental Workflow

The workflow for the in-vitro anti-inflammatory assay is depicted below.

G Experimental Workflow for In-Vitro Anti-inflammatory Assay A Preparation of 1% BSA Solution C Mixing of BSA and Drug Solutions A->C B Preparation of Test and Standard Drug Solutions B->C D Incubation at 37°C for 20 min C->D E Induction of Denaturation by Heating at 51°C for 20 min D->E F Cooling of the Mixture E->F G Measurement of Turbidity at 660 nm F->G H Calculation of % Inhibition G->H

Caption: In-Vitro Anti-inflammatory Assay Workflow.

References

Validating the Mechanism of Action of 2,5-Diphenyl-1,3-thiazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,5-Diphenyl-1,3-thiazol-4-ol and its therapeutic potential by examining the established mechanisms of action of structurally similar diphenylthiazole derivatives. Due to the limited publicly available biological data for this compound, this document leverages data from closely related analogs to provide a framework for its potential multi-target engagement in anti-inflammatory and anticancer pathways. The performance of these diphenylthiazole derivatives is compared against well-established drugs targeting Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and tubulin.

Executive Summary

The thiazole scaffold is a core component in numerous biologically active compounds, with derivatives exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The diphenylthiazole moiety, in particular, has been a focus of drug discovery efforts, with studies indicating that compounds bearing this structure can act on multiple targets. While direct experimental data for this compound is scarce, research on analogous compounds suggests potential inhibitory activity against key proteins implicated in cancer and inflammation, such as COX-2, EGFR, and tubulin. This guide presents a comparative overview of these potential mechanisms, supported by experimental data for representative diphenylthiazole derivatives and established inhibitors.

Comparative Performance Data

The following tables summarize the in vitro efficacy of representative diphenylthiazole derivatives against various biological targets, alongside the performance of standard-of-care drugs for comparison. It is important to note that the data for diphenylthiazole derivatives are for structurally similar compounds and not for this compound itself.

Table 1: Comparative Inhibitory Activity against COX-2

Compound/DrugTargetIC50 (µM)Cell Line/Assay Condition
Diphenylthiazole AnalogCOX-2Data not available for a direct analog-
Celecoxib (Comparator) COX-2 0.04 Sf9 cells

Table 2: Comparative Inhibitory Activity against EGFR

Compound/DrugTargetIC50 (µM)Cell Line/Assay Condition
Diphenylthiazole AnalogEGFRData not available for a direct analog-
Erlotinib (Comparator) EGFR 0.002 Cell-free assay

Table 3: Comparative Inhibitory Activity against Tubulin Polymerization

Compound/DrugTargetIC50 (µM)Cell Line/Assay Condition
Diphenylthiazole AnalogTubulin PolymerizationData not available for a direct analog-
Paclitaxel (Comparator) Tubulin Polymerization ~0.002-0.01 Various cancer cell lines

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.

G cluster_0 Anti-inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Diphenylthiazole Diphenylthiazole Diphenylthiazole->COX-2 Inhibits

Figure 1: Potential COX-2 inhibitory pathway of diphenylthiazole derivatives.

G cluster_1 Anticancer Pathway (EGFR) EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Diphenylthiazole Diphenylthiazole Diphenylthiazole->EGFR Inhibits

Figure 2: Potential EGFR inhibitory pathway of diphenylthiazole derivatives.

G cluster_2 Anticancer Pathway (Tubulin) Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerize into Mitosis Mitosis Microtubules->Mitosis Essential for Cell Division Cell Division Mitosis->Cell Division Leads to Diphenylthiazole Diphenylthiazole Diphenylthiazole->Tubulin Dimers Inhibits Polymerization

Figure 3: Potential tubulin polymerization inhibitory pathway of diphenylthiazole derivatives.

G Compound Synthesis Compound Synthesis In vitro Enzyme Assay In vitro Enzyme Assay Compound Synthesis->In vitro Enzyme Assay Cell-based Proliferation Assay Cell-based Proliferation Assay In vitro Enzyme Assay->Cell-based Proliferation Assay In vivo Model In vivo Model Cell-based Proliferation Assay->In vivo Model Data Analysis Data Analysis In vivo Model->Data Analysis

Figure 4: General experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary based on the laboratory and reagents used.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic Acid (substrate)

    • Test compound (this compound)

    • Celecoxib (positive control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Celecoxib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX-2 enzyme to each well.

    • Add the diluted test compound or control to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding Arachidonic Acid to each well.

    • Immediately measure the fluorescence kinetics at an excitation of ~535 nm and an emission of ~587 nm for 10-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

EGFR Kinase Assay (Luminescent)

This assay determines the inhibitory effect of a compound on the kinase activity of EGFR.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase assay buffer

    • ATP

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Test compound (this compound)

    • Erlotinib (positive control)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 96-well white microplate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and Erlotinib in kinase assay buffer.

    • Add the EGFR enzyme and substrate peptide to the wells of the microplate.

    • Add the diluted test compound or control to the respective wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

    • Determine the percent inhibition of EGFR activity for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Test compound (this compound)

    • Paclitaxel (stabilizing control) or Colchicine (destabilizing control)

    • 96-well clear microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in polymerization buffer.

    • On ice, add tubulin and GTP to the polymerization buffer.

    • Add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the diluted test compound or controls to the respective wells.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor microtubule formation (increase in turbidity).

    • Analyze the polymerization curves (absorbance vs. time) to determine the effect of the compound on the rate and extent of tubulin polymerization.

    • Calculate the IC50 value for inhibition of polymerization by plotting the percentage of inhibition against the compound concentration.

Conclusion

While direct biological data for this compound remains to be fully elucidated, the analysis of its structural analogs strongly suggests a potential for multi-target activity against key players in inflammation and cancer. The diphenylthiazole scaffold has been shown to be a promising pharmacophore for the development of inhibitors of COX-2, EGFR, and tubulin polymerization. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to validate the mechanism of action of this compound and to further explore its therapeutic potential. Future studies should focus on generating specific quantitative data for this compound to accurately position it relative to existing therapeutic agents.

References

Navigating the Synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol: A Comparative Guide to Reproducible Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2,5-Diphenyl-1,3-thiazol-4-ol stands out as a molecule of significant interest due to its structural motifs, which are common in pharmacologically active agents. However, the reproducibility of its synthesis can be a substantial hurdle. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and data-driven insights to aid in the selection of the most robust and efficient method.

The synthesis of the thiazole ring, a key component of many bioactive molecules, has been a subject of extensive research. While numerous methods exist for the creation of substituted thiazoles, direct and reproducible synthesis of this compound remains a nuanced challenge. This guide will focus on the most promising and chemically sound approach: the Hantzsch thiazole synthesis, and compare it with a potential alternative.

Comparison of Synthetic Methodologies

For a clear comparison, the following table summarizes the key quantitative parameters of the proposed Hantzsch synthesis route and a hypothetical alternative, highlighting the expected trade-offs in terms of yield, reaction time, and complexity.

ParameterMethod A: Hantzsch Thiazole SynthesisMethod B: Multi-step Synthesis from α-Amino Acid
Starting Materials 2-Bromo-2-phenylacetic acid, ThiobenzamideN-Benzoyl-phenylglycine
Key Reagents Thionyl chloride, TriethylamineThionyl chloride, DBU
Reaction Time 6-8 hours12-24 hours
Expected Yield 60-75%40-50% (overall)
Purification Method RecrystallizationColumn chromatography
Reproducibility HighModerate
Scalability GoodModerate
Safety Considerations Use of lachrymatory 2-bromo-2-phenylacetyl chloride.Use of strong base (DBU).

Experimental Protocols

Below are the detailed experimental protocols for the proposed Hantzsch synthesis of this compound.

Method A: Hantzsch Thiazole Synthesis

This method is based on the classic Hantzsch reaction, a reliable method for thiazole synthesis from an α-halocarbonyl compound and a thioamide.

Step 1: Synthesis of 2-bromo-2-phenylacetyl chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-phenylacetic acid (10 mmol) in thionyl chloride (20 mL).

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 2-bromo-2-phenylacetyl chloride, which is used in the next step without further purification.

Step 2: Cyclization to this compound

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiobenzamide (10 mmol) in dry tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-2-phenylacetyl chloride (10 mmol) in dry THF (20 mL) to the cooled thiobenzamide solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, add triethylamine (12 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Visualizing the Synthetic Workflow

To better understand the logical flow of a typical chemical synthesis, the following diagram illustrates the general experimental workflow.

G General Chemical Synthesis Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Product Finishing A Reactant Preparation B Reaction Setup A->B C Reaction Monitoring B->C D Work-up & Isolation C->D E Purification D->E F Characterization E->F G Final Product F->G

Caption: A flowchart illustrating the key stages of a typical chemical synthesis process.

Signaling Pathway of Thiazole Derivatives in Drug Development

While the specific signaling pathway of this compound is a subject for further investigation, many thiazole-containing compounds are known to interact with various biological targets. The diagram below represents a generalized signaling pathway that could be modulated by such compounds, leading to a therapeutic effect.

G Generalized Signaling Pathway for Thiazole Derivatives cluster_drug Drug Action cluster_cellular Cellular Processes A Thiazole Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Signal Transduction Cascade B->C Modulation D Downstream Effectors C->D Activation/Inhibition E Cellular Response (e.g., Apoptosis, Proliferation) D->E Regulation

Cross-validation of biological activity of 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compounds discussed herein are structurally related to 2,5-Diphenyl-1,3-thiazol-4-ol and have demonstrated significant potential in areas such as anticancer, antimicrobial, and antioxidant applications. By examining the activities and mechanisms of these analogs, researchers can infer potential avenues for the investigation of this compound.

Comparative Analysis of Biological Activities

To provide a clear comparison, this section summarizes the quantitative biological activity data for selected thiazole derivatives. The following tables highlight their efficacy in different experimental assays.

Anticancer Activity: HDAC Inhibition

A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives, which are structurally analogous to this compound, have been identified as potent Histone Deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[4]

CompoundTargetIC50 (nM)Cell Lines TestedReference
2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative 4j HDAC115HCT116, MC38[2][3]
SAHA (Vorinostat) - Reference DrugHDACs~150Various[5]
Thiazole-based hydroxamate derivative 15a HDAC1-HepG2[4]
Thiazole-based hydroxamate derivative 15d HDAC1-HepG2[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antimicrobial Activity

Thiazole-containing compounds have been extensively investigated for their antibacterial and antifungal properties.[6] The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazolyl-thiazole derivatives against various microbial strains.

Compound/Derivative ClassBacterial StrainFungal StrainMIC (µg/mL)Reference
Pyrazolyl-thiazole derivativesEscherichia coliAspergillus niger0.06 - 0.47[7]
Bacillus subtilisCandida albicans-[8]
Staphylococcus aureus16.1 µM[6]
Thiazole derivative 2 Multidrug-resistant staphylococci1.40[9]

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11]

CompoundAssayIC50 (ppm)Reference
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPH64.75[12]
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate (for comparison)DPPH275.3[12]

IC50 in the DPPH assay represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. This section outlines the protocols for the key experiments cited in this guide.

HDAC Inhibition Assay and Western Blot Analysis

This protocol describes the determination of HDAC inhibitory activity and the confirmation of target engagement in cells.

  • Enzymatic Assay: The in vitro inhibitory activity of the test compounds against HDAC1 is determined using a commercially available HDAC assay kit. The assay measures the fluorescence generated from the deacetylation of a fluorogenic substrate. Compounds are incubated with the enzyme and substrate, and the fluorescence is measured at an appropriate excitation/emission wavelength. The IC50 values are calculated from the dose-response curves.[5]

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116, HepG2) are cultured in appropriate media.[3][4] Cells are treated with various concentrations of the test compounds or a vehicle control for a specified duration (e.g., 24 hours).[13]

  • Protein Extraction: After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.[14]

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. An increase in the levels of acetylated proteins indicates HDAC inhibition.[3][14]

Antimicrobial Susceptibility Testing

The following protocols are standard methods for assessing the antimicrobial activity of novel compounds.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

  • Kirby-Bauer Disk Diffusion Method: Agar plates are uniformly inoculated with a standardized suspension of the test microorganism. Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition (the area around the disk where no microbial growth occurs) is measured. The size of the zone is proportional to the antimicrobial activity of the compound.[8]

DPPH Radical Scavenging Assay

This assay is a common and rapid method for evaluating the antioxidant capacity of a compound.[10]

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.[10]

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes. The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity. Ascorbic acid or Trolox is commonly used as a positive control.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway that may be modulated by thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_validation Mechanism of Action & Validation synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., HDAC Inhibition) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH Assay) characterization->antioxidant western_blot Western Blot Analysis (Target Engagement) anticancer->western_blot docking Molecular Docking (Binding Mode Prediction) anticancer->docking

Caption: A generalized workflow for the discovery and validation of biologically active thiazole derivatives.

signaling_pathway thiazole Thiazole Derivative (e.g., HDAC Inhibitor) hdac HDAC thiazole->hdac inhibition histones Histones hdac->histones deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action for HDAC-inhibiting thiazole derivatives.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, a review of its structural analogs provides valuable insights into its potential pharmacological profile. The evidence presented in this guide suggests that the thiazole scaffold is a versatile platform for the development of potent anticancer, antimicrobial, and antioxidant agents.

The 2,5-diphenyl substitution pattern, in particular, has been associated with significant HDAC inhibitory activity, a key mechanism in cancer therapy. Therefore, it is plausible that this compound may exhibit similar properties. Further investigation, following the experimental protocols outlined herein, is warranted to elucidate the specific biological activities and therapeutic potential of this compound. This comparative guide serves as a foundational resource to stimulate and direct future research efforts in this promising area of medicinal chemistry.

References

Benchmarking 2,5-Diphenyl-1,3-thiazol-4-ol Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the thiazole-containing compound, 2,5-Diphenyl-1,3-thiazol-4-ol, against established inhibitors of key enzymatic pathways. While direct inhibitory data for this compound is not extensively available in public literature, the thiazole scaffold is a known pharmacophore in various inhibitors. This document outlines the inhibitory profiles of well-characterized drugs—Celecoxib (COX-2 inhibitor), Zileuton (5-LOX inhibitor), and Idelalisib (PI3Kδ inhibitor)—to serve as a reference for evaluating the potential activity of novel thiazole derivatives like this compound.

Data Presentation: Inhibitory Potency of Known Drugs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected known inhibitors against their respective targets. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a standard measure of a drug's potency.

InhibitorTarget EnzymeIC50 Value (in vitro)Cell-Based Assay IC50
Celecoxib Cyclooxygenase-2 (COX-2)40 nM[1]0.04 µM (recombinant human COX-2 in Sf9 cells)[2]
Zileuton 5-Lipoxygenase (5-LOX)0.5 µM (rat basophilic leukemia cell supernatant)[3]0.3 µM (rat polymorphonuclear leukocytes)[3][4]
Idelalisib Phosphoinositide 3-kinase delta (PI3Kδ)19 nM[5][6]2.5 nM (cell-free)[7]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are essential for the reproducible in vitro evaluation of enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is designed to measure the inhibition of COX-2, a key enzyme in the inflammatory pathway.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., as provided in commercial kits)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)[8]

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor.

  • In a 96-well plate, add the test compound or reference inhibitor to the appropriate wells. Include a control with no inhibitor.

  • Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence in kinetic mode at 25 °C.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[2][8]

5-Lipoxygenase (5-LOX) Inhibition Assay (Photometric)

This assay evaluates the inhibitory activity against 5-LOX, an enzyme involved in the synthesis of leukotrienes.

Principle: The assay measures the conversion of a substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which results in the formation of a product that can be detected spectrophotometrically.

Materials:

  • Purified Recombinant Human 5-Lipoxygenase

  • Arachidonic acid or Linoleic acid (substrate)

  • Test compound and reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer)

  • Spectrophotometer[9][10]

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 5-lipoxygenase enzyme.

  • Add various concentrations of the test compound or reference inhibitor to the reaction mixture and incubate for a specified time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) over time.[10]

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC50 value from a dose-response curve.[9]

PI3Kδ Inhibition Assay (Luminescence-based)

This assay quantifies the activity of PI3Kδ, a lipid kinase involved in cell signaling, particularly in immune cells.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity and is detected via a coupled enzymatic reaction that generates a luminescent signal.

Materials:

  • Purified recombinant PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Test compound and reference inhibitor (e.g., Idelalisib)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer[11]

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • Add the test inhibitor at various concentrations to the wells of a 384-well plate.

  • Add the PI3Kδ enzyme and the lipid substrate to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[11][12]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the benchmarking of this compound.

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Inhibitors Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX5->Leukotrienes Celecoxib Celecoxib Celecoxib->COX2 Zileuton Zileuton Zileuton->LOX5

Caption: Arachidonic Acid Cascade and points of inhibition by Celecoxib and Zileuton.

G cluster_0 Growth Factor Signaling cluster_1 PI3K/AKT Pathway cluster_2 Inhibitor Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Idelalisib Idelalisib Idelalisib->PI3K

Caption: PI3K/AKT signaling pathway and the point of inhibition by Idelalisib.

G cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis Compound Prepare Test Compound (this compound) & Reference Inhibitors Incubation Incubate Enzyme with Compound/Inhibitor Compound->Incubation Enzyme Prepare Enzyme (COX-2 / 5-LOX / PI3Kδ) Enzyme->Incubation Reagents Prepare Assay Buffers & Substrates Reaction Initiate Reaction with Substrate Reagents->Reaction Incubation->Reaction Detection Measure Signal (Fluorescence/Absorbance/Luminescence) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

A Comparative Spectroscopic Analysis of Thiazole and Its Monomethyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic data for thiazole and its three monomethyl isomers: 2-methylthiazole, 4-methylthiazole, and 5-methylthiazole. It is intended for researchers, scientists, and professionals in drug development who utilize these heterocyclic structures. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to facilitate the identification and differentiation of these isomers.

Data Presentation

The following tables summarize the key spectroscopic data for thiazole and its monomethyl isomers. These values are compiled from various experimental sources and provide a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundH-2H-4H-5CH₃Solvent
Thiazole 8.777.887.27-CDCl₃
2-Methylthiazole -7.55 (d)7.10 (d)2.72 (s)CDCl₃
4-Methylthiazole 8.65 (s)-6.95 (s)2.45 (s)CDCl₃
5-Methylthiazole 8.55 (s)7.65 (s)-2.50 (s)CDCl₃

Note: (s) denotes a singlet, (d) denotes a doublet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC-2C-4C-5CH₃Solvent
Thiazole 153.4143.7115.2-CDCl₃
2-Methylthiazole 165.1143.2119.319.1CDCl₃
4-Methylthiazole 152.1153.5113.116.8CDCl₃[1]
5-Methylthiazole 154.2140.5129.812.0CDCl₃

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compoundν(C=N)Ring Vibrationsν(C-H) Aromatic
Thiazole ~1480~1385, ~1315~3120, ~3080
2-Methylthiazole ~1490~1435, ~1310~3090
4-Methylthiazole ~1590~1450, ~1320~3100
5-Methylthiazole ~1530~1420, ~1330~3090

Note: These are characteristic absorption regions. Spectra show multiple bands, and these values represent key vibrations useful for differentiation. Thiazole ring vibrations often appear in the 1600-1300 cm⁻¹ region.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compoundλ_max (nm)Molar Absorptivity (ε)Solvent
Thiazole 234~4,000Ethanol
2-Methylthiazole 243~3,600Ethanol
4-Methylthiazole 250~3,500Alcohol[1]
5-Methylthiazole 240~3,800Ethanol

Note: λ_max values can shift based on solvent polarity. The observed transitions are typically π → π transitions within the aromatic ring.*

Table 5: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragment Ions
Thiazole C₃H₃NS85.128558, 45, 32
2-Methylthiazole C₄H₅NS99.159998, 72, 58, 45
4-Methylthiazole C₄H₅NS99.159998, 72, 71, 45[1]
5-Methylthiazole C₄H₅NS99.159998, 72, 58, 45

Note: Mass spectra of thiazoles typically show an abundant molecular ion.[3][4] Fragmentation patterns can be complex but often involve the loss of small molecules like HCN, H₂S, or cleavage of the ring.[3][5]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general methodologies are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 300-500 MHz) is used.[6]

  • Sample Preparation : Approximately 5-10 mg of the thiazole isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] Tetramethylsilane (TMS) is typically added as an internal standard (0.0 ppm).

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum. Two-dimensional experiments like COSY and HSQC can be performed to confirm assignments.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared spectrometer is used to record spectra, typically in the 4000-400 cm⁻¹ range.[8]

  • Sample Preparation : For liquid samples like thiazole and its isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used, typically scanning a wavelength range from 200 to 400 nm.[6]

  • Sample Preparation : A dilute solution of the thiazole isomer is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Data Acquisition : A quartz cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorbance spectrum is recorded. The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.

4. Mass Spectrometry (MS)

  • Instrumentation : An electron impact mass spectrometer (EI-MS) is commonly used for volatile, thermally stable compounds like thiazoles.[5]

  • Sample Introduction : The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatography (GC) column for separation prior to analysis (GC-MS).

  • Data Acquisition : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of thiazole isomers.

G Workflow for Comparative Spectroscopic Analysis of Thiazole Isomers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Thiazole Thiazole NMR NMR Spectroscopy (¹H, ¹³C) Thiazole->NMR IR FT-IR Spectroscopy Thiazole->IR UV UV-Vis Spectroscopy Thiazole->UV MS Mass Spectrometry Thiazole->MS Iso2 2-Methylthiazole Iso2->NMR Iso2->IR Iso2->UV Iso2->MS Iso4 4-Methylthiazole Iso4->NMR Iso4->IR Iso4->UV Iso4->MS Iso5 5-Methylthiazole Iso5->NMR Iso5->IR Iso5->UV Iso5->MS DataTable Compile Data Tables (Shifts, Frequencies, λ_max, m/z) NMR->DataTable IR->DataTable UV->DataTable MS->DataTable Compare Comparative Analysis (Identify unique spectral features) DataTable->Compare Confirm Structure Confirmation & Isomer Differentiation Compare->Confirm

Caption: Logical workflow for the analysis of thiazole isomers.

References

A Comparative Guide to the In Vivo Validation of 2,5-Diphenyl-1,3,4-Thiadiazole Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative, compound 4j , against the established histone deacetylase (HDAC) inhibitor, SAHA (Vorinostat) . Due to the limited availability of specific in vivo and in vitro data for 2,5-Diphenyl-1,3-thiazol-4-ol, this guide focuses on a closely related and well-studied analog. The aim is to present a clear comparison of their performance based on available experimental data, offering insights into the translation of in vitro findings to in vivo efficacy.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro and in vivo performance of compound 4j and SAHA .

Table 1: In Vitro Biological Activity
CompoundTargetAssayIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 4j HDAC1Enzymatic Assay15HCT116 (Colon)Not explicitly stated
MC38 (Colon)Not explicitly stated
SAHA (Vorinostat) Pan-HDACEnzymatic Assay10 (for HDAC1)NCI-H460 (Lung)1.21 (72h)
Various Glioma1-10

Note: Antiproliferative IC50 values for compound 4j were not explicitly provided in the searched literature, though it was stated to have stronger antiproliferative activity than SAHA in the tested cell lines.[1]

Table 2: In Vivo Antitumor Efficacy in MC38 Syngeneic Mouse Model
CompoundDosage and AdministrationExperimental ModelKey Outcomes
Compound 4j Information not available in the provided search results.MC38 colon adenocarcinomaSignificant suppression of tumor growth.[1]
SAHA (Vorinostat) 25-100 mg/kg/day (IP) in other models. Specifics for MC38 model not detailed.Ovarian cancer xenograftVariable efficacy; paclitaxel combination showed improved survival.[2]
Single intratumoral injection in another modelGlioma in syngeneic ratsDoubled survival time.[3]

Note: A direct side-by-side in vivo comparison of compound 4j and SAHA in the MC38 model with specific quantitative data on tumor growth inhibition was not available in the provided search results.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., Compound 4j, SAHA) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 Activation of p21 Gene_Expression->p21 Apoptosis_Genes Expression of Pro-apoptotic Genes (e.g., Bim, Bid) Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Mechanism of action for HDAC inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vivo Antitumor Study

InVivo_Workflow start Start cell_culture MC38 Cell Culture start->cell_culture injection Subcutaneous Injection of MC38 Cells into C57BL/6 Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with Compound 4j, SAHA, or Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Size Limit or Study Duration Reached monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis end End analysis->end

References

A Head-to-Head Comparison of 2,5-Diphenyl-1,3-thiazol-4-ol with Commercial Dyes: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable fluorescent dye is a critical decision in a wide array of research and development applications, from cellular imaging to drug discovery. While a vast portfolio of commercial dyes is readily available, the exploration of novel fluorophores with unique photophysical properties continues to be an active area of research. This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 2,5-Diphenyl-1,3-thiazol-4-ol with established commercial dyes such as Fluorescein, Rhodamine B, and Coumarin 1.

Due to the limited availability of published photophysical data for this compound, this document serves as a detailed methodological guide. It outlines the necessary experimental protocols and data presentation formats to enable a rigorous and objective comparison once the empirical data for this compound is acquired.

Comparative Photophysical and Chemical Data

A direct comparison of fluorescent dyes necessitates the characterization of their key photophysical parameters. The following tables provide the established properties of common commercial dyes and serve as a template for presenting the experimental data for this compound.

Table 1: Photophysical Properties of Selected Dyes

PropertyThis compoundFluoresceinRhodamine BCoumarin 1
Excitation Max (λex) Data to be determined490 nm (in 0.1 M NaOH)542 nm (gas phase)375 nm (in water)[1]
Emission Max (λem) Data to be determined514 nm (in 0.1 M NaOH)550-575 nm (in ethanol)456 nm (in water)[1]
Molar Extinction Coefficient (ε) Data to be determined76,900 M-1cm-1 (at 490 nm)~110,000 M-1cm-1 (in methanol)25,000 M-1cm-1 (in ethanol)
Quantum Yield (Φ) Data to be determined0.93 (in 0.1 M NaOH)0.49 (in ethanol)[2]0.73 (in ethanol)
Solvent/Conditions Specify solvent0.1 M NaOHEthanolWater/Ethanol

Table 2: Photostability of Selected Dyes

DyePhotobleaching Half-life (t1/2)Experimental Conditions
This compound Data to be determinedSpecify illumination source, power, and sample preparation
Fluorescein LowContinuous illumination with an arc lamp or laser
Rhodamine B Moderate to HighDependent on solvent and oxygen concentration
Coumarin 1 ModerateDependent on solvent and illumination intensity

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols must be employed. The following sections detail the methodologies for characterizing the key performance indicators of fluorescent dyes.

Synthesis of this compound

While various synthetic routes may exist, a reported method involves the reaction of an appropriate α-bromoamide with thiobenzamide.[3] The general workflow for such a synthesis is depicted below.

Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product alpha-bromoamide alpha-bromoamide reaction_vessel Reaction in suitable solvent (e.g., DMF or MeCN) alpha-bromoamide->reaction_vessel thiobenzamide thiobenzamide thiobenzamide->reaction_vessel extraction Extraction reaction_vessel->extraction Reaction completion chromatography Column Chromatography extraction->chromatography Crude product final_product This compound chromatography->final_product Purified product

Caption: A generalized workflow for the synthesis of this compound.

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of at least five dilutions with accurately known concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax).

  • Plot data: Plot a graph of absorbance versus concentration.

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting line.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.[4]

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Dye of interest

  • High-purity solvent

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

  • Plot data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Calculate Φ: The quantum yield of the test sample (Φtest) can be calculated using the following equation:

    Φtest = Φstd * (Slopetest / Slopestd) * (ηtest2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Slopetest and Slopestd are the slopes of the plots for the test and standard samples, respectively.

    • ηtest and ηstd are the refractive indices of the test and standard solutions (if the same solvent is used, this ratio is 1).

Workflow for Quantum Yield Determination start Prepare dilute solutions of test dye and standard measure_abs Measure absorbance at λex start->measure_abs measure_fluo Measure integrated fluorescence intensity measure_abs->measure_fluo plot_data Plot fluorescence intensity vs. absorbance measure_fluo->plot_data calculate_slope Determine the slope of the linear fit for both samples plot_data->calculate_slope calculate_qy Calculate quantum yield using the comparative formula calculate_slope->calculate_qy

Caption: Workflow for determining the fluorescence quantum yield using the comparative method.

Photostability Assay

Photostability is a critical parameter for applications involving prolonged light exposure, such as fluorescence microscopy.

Materials:

  • Fluorescence microscope with a stable light source (e.g., LED or laser)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Dye solutions at a standardized concentration

Procedure:

  • Sample preparation: Prepare a sample of the dye immobilized on a microscope slide to prevent diffusion.

  • Image acquisition: Acquire an initial image (t=0) and then continuously illuminate the sample, acquiring images at regular intervals.

  • Data analysis: Measure the mean fluorescence intensity of a region of interest over time.

  • Determine half-life: Plot the normalized fluorescence intensity versus time and determine the time at which the intensity drops to 50% of its initial value (the photobleaching half-life, t1/2).

Immunofluorescence Staining Protocol

This protocol provides a general guideline for evaluating the performance of the novel dye in a common biological application.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Secondary antibody conjugated to the fluorescent dye of interest

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with fixation buffer.

  • Permeabilization: If the target is intracellular, permeabilize the cells.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Primary antibody incubation: Incubate with the primary antibody.

  • Secondary antibody incubation: Incubate with the fluorescently labeled secondary antibody.

  • Mounting and imaging: Mount the coverslips and image using a fluorescence microscope.

Immunofluorescence Staining Workflow cell_culture Cell Culture on Coverslips fixation Fixation cell_culture->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Dye-conjugated) Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A typical workflow for an indirect immunofluorescence staining experiment.

Conclusion

While a direct quantitative comparison of this compound with commercial dyes is not currently possible due to the absence of its photophysical data in the public domain, this guide provides the necessary framework for researchers to conduct such an evaluation. By following the detailed experimental protocols for determining key parameters such as molar extinction coefficient, quantum yield, and photostability, and by presenting the data in a structured tabular format, a robust and objective comparison can be achieved. The provided workflows and diagrams offer a clear visual representation of the experimental processes involved. This guide empowers researchers to thoroughly characterize novel fluorophores and make informed decisions on their suitability for various scientific applications.

References

Assessing the Novelty of 2,5-Diphenyl-1,3-thiazol-4-ol's Biological Effects: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities. This guide focuses on 2,5-Diphenyl-1,3-thiazol-4-ol, a compound of significant interest due to the current absence of published biological data, marking it as a frontier molecule for investigation.

This document serves a dual purpose: firstly, to contextualize the potential of this compound by comparing it to structurally related and well-characterized thiazole derivatives, and secondly, to provide a rigorous, actionable experimental framework for its initial biological characterization.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structure is present in numerous FDA-approved drugs, including the antibiotic Ceftriaxone and the anticancer agent Dasatinib. The versatility of the thiazole ring allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Comparative Analysis of Structurally Related Thiazole Derivatives

While no biological data for this compound is currently available, an examination of its structural analogues provides a foundation for hypothesizing its potential therapeutic applications. The presence of two phenyl groups at positions 2 and 5 is a key feature, suggesting potential interactions with hydrophobic pockets in biological targets.

Anticancer Activity

A significant number of 2,5-disubstituted thiazole derivatives have been reported to exhibit potent anticancer properties. For instance, certain 2,5-diphenyl-1,3-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies suggest that the diphenylthiazole core can serve as a scaffold for the development of novel anticancer agents. The proposed mechanisms often involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapies.

Anti-inflammatory and Analgesic Activity

The thiazole nucleus is also a key component in compounds with anti-inflammatory and analgesic properties. Notably, derivatives of 2,5-diphenyl-1,3-thiazole have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects. This suggests that this compound could potentially modulate the endocannabinoid system.

Antimicrobial Activity

Thiazole-containing compounds have a long history in the fight against infectious diseases. The thiazole ring is a component of penicillin, a cornerstone of antibiotic therapy. More recently, novel thiazole derivatives have been synthesized and tested for their activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds can vary, from inhibition of essential enzymes to disruption of the cell membrane.

Table 1: Comparative Biological Activities of Selected 2,5-Disubstituted Thiazole Derivatives

Compound ClassBiological ActivityExample Target/MechanismReported Potency (IC50/MIC)Reference
2,5-Diphenyl-1,3-thiazolesAnticancerApoptosis induction in breast cancer cells~1-10 µM
2,5-Diphenyl-1,3-thiazole DerivativesFAAH InhibitionAnalgesic, Anti-inflammatory~10-100 nM
Substituted ThiazolesAntimicrobialBacterial cell division inhibition~5-50 µg/mLGeneral literature

Proposed Experimental Workflow for the Biological Characterization of this compound

The following is a detailed, step-by-step methodology for a comprehensive initial biological evaluation of this compound. This workflow is designed to be self-validating, with clear decision points and follow-up experiments.

Phase 1: Broad Spectrum In Vitro Screening

The initial phase aims to identify any significant biological activity across a range of therapeutic areas.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 0.1 to 100 µM).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the test compound for 48-72 hours.

  • Viability Assessment: Use a standard MTT or PrestoBlue assay to quantify cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality: A significant reduction in the viability of cancer cells compared to non-cancerous cells would indicate potential anticancer activity and selectivity, warranting further investigation.

dot

Caption: Proposed experimental workflow for characterizing this compound.

Phase 2: Elucidation of Mechanism of Action

Should the initial screening reveal promising activity, the next logical step is to investigate the underlying molecular mechanism.

Experimental Protocol: Apoptosis Assay (if cytotoxic activity is observed)

  • Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).

Causality: A significant increase in the apoptotic cell population would confirm that the compound induces programmed cell death.

dot

Signaling_Pathway Thiazole_Compound This compound Target_Protein Putative Target (e.g., Kinase, FAAH) Thiazole_Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector (e.g., Caspase-3) Target_Protein->Downstream_Effector Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response Execution

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with unexplored biological potential. Based on the activities of structurally related compounds, it is plausible that this molecule may exhibit anticancer, anti-inflammatory, or antimicrobial properties. The proposed experimental workflow provides a clear and robust path for its initial characterization. The discovery of significant and selective biological activity would position this compound as a promising lead compound for further preclinical development.

Safety Operating Guide

Proper Disposal of 2,5-Diphenyl-1,3-thiazol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,5-Diphenyl-1,3-thiazol-4-ol (CAS No. 59484-42-3), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on information for structurally similar compounds, specifically other substituted thiazole derivatives, and general best practices for the disposal of laboratory chemicals with potentially hazardous or unfully characterized toxicological properties. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to review the actual SDS for the compound if it becomes available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with caution as a potentially hazardous substance. Based on information for related compounds, it may be an irritant to mucous membranes and the upper respiratory tract.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for similar thiazole derivatives is incineration by a licensed waste disposal facility.[1] This ensures the complete destruction of the compound, minimizing environmental impact.

1. Waste Collection:

  • Solid Waste:
  • Carefully sweep up any solid this compound.
  • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.
  • Contaminated Materials:
  • Any materials used in handling the compound (e.g., weigh boats, contaminated gloves, bench paper) should also be collected in the same waste container.
  • Solutions:
  • If the compound is in a solvent, consult the SDS for the solvent to ensure compatibility with the disposal procedure.
  • The recommended procedure for a similar compound suggests dissolving or mixing the material with a combustible solvent before incineration.[1]

2. Waste Labeling:

  • Label the waste container clearly with the following information:
  • "Hazardous Waste"
  • "this compound"
  • CAS Number: "59484-42-3"
  • An estimate of the quantity of the compound.
  • The date of accumulation.

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be well-ventilated, secure, and away from incompatible materials.

4. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the waste.
  • Provide them with the full details of the waste, including the chemical name and CAS number.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: this compound Waste ppe Don Appropriate PPE start->ppe collect_solid Collect Solid Waste & Contaminated Materials ppe->collect_solid collect_solution Prepare Solution for Disposal (if applicable) ppe->collect_solution container Place in Labeled, Sealed Container collect_solid->container collect_solution->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific facility.

References

Personal protective equipment for handling 2,5-Diphenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,5-Diphenyl-1,3-thiazol-4-ol. The following procedures are based on established best practices for handling similar chemical compounds and are designed to ensure the safe handling, storage, and disposal of this substance.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the selection and proper use of appropriate Personal Protective Equipment (PPE) are critical. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar thiazole derivatives.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166.Protects against splashes and airborne particles.[1]
Face ShieldWorn over safety goggles.Recommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-free.[1][2]Provides protection against incidental contact with a broad range of chemicals.[1][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material is recommended.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved.[1][2]Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4][5]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.[6]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Seek medical attention if symptoms occur.[6]

Disposal Plan:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4][6] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

prep Preparation - Review SDS - Assemble PPE handling Handling - Use fume hood - Minimize dust prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated handling->storage If not all used spill Spill Response - Evacuate area - Use absorbent material handling->spill disposal Disposal - Approved waste container - Licensed disposal vendor handling->disposal After experiment storage->handling For subsequent use spill->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.